PIK-75 exerts its anti-cancer effect through a multi-targeted mechanism, crucial for overcoming treatment resistance.
This compound's core action is simultaneous inhibition of PI3K p110α and CDK9 [1]. This dual targeting disrupts two critical pro-survival pathways in cancer cells:
A key therapeutic application is reversing resistance to venetoclax (a BCL-2 inhibitor) in Mantle Cell Lymphoma (MCL) [1]. Proteomic studies show venetoclax-resistant cells exhibit upregulated MCL-1, BCL-xL, and AKT phosphorylation. This compound potently diminishes elevated MCL-1 and blocks AKT activation, overcoming primary, acquired, and tumor microenvironment-associated resistance in vitro and in vivo [1].
In Acute Myeloid Leukemia (AML) cells, this dual inhibition leads to rapid apoptosis [3]. Loss of MCL-1 frees pro-apoptotic Bak, while p110α inhibition disrupts Bcl-xL connection with Bak. Simultaneous loss of both pro-survival proteins (MCL-1 and Bcl-xL) triggers cell death [3].
The following diagram illustrates the core signaling pathways affected by this compound and its functional outcomes.
This compound's multi-target mechanism disrupts pro-survival signals and promotes apoptosis.
For researchers, here are key experimental parameters and methodologies from published studies.
| Assay Type | Cell Line | This compound Concentration | Incubation Time | Key Findings | PMID |
|---|---|---|---|---|---|
| Cytotoxicity | Human MV4-11 cells | IC50 = 0.003 μM (3 nM) | 72 hours | Potent cell killing [4] | - |
| Antiproliferative | Human NZOV9/NZB5 cells | IC50 = ~0.068 μM (68 nM) | - | Growth inhibition [4] | - |
| Overcoming Resistance | MCL cell lines (Mino, Rec-1) & primary samples | Not specified | - | Overcame venetoclax resistance [1] | 35411248 |
| Apoptosis (T-ALL) | T-ALL cell lines (e.g., Jurkat) | IC50 values determined; apoptosis at IC80 for 4h | 4 hours (apoptosis) | Growth inhibition & apoptosis induction [5] | - |
Beyond lymphomas, this compound demonstrates efficacy in diverse cancer types and disease models.
Poor aqueous solubility is a major limitation [4] [7]. Research explores nanosuspensions to enhance delivery:
PIK-75 hydrochloride is best known for its dual inhibition of key enzymes in oncogenic signaling and DNA repair. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against its primary and secondary targets:
| Target | IC₅₀ (nM) | Description & Relevance |
|---|---|---|
| PI3K p110α | 5.8 [1] [2] [3] | Class I PI3K isoform; frequently mutated in cancers; central role in growth factor signaling and cell survival [4]. |
| DNA-PK | 2 [1] [2] [3] | Key kinase in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair; inhibition impairs DNA repair [1]. |
| PI3K p110γ | 76 [1] [2] [3] | Class I PI3K isoform; primarily expressed in hematopoietic cells; involved in inflammatory responses [1]. |
| PI3K p110δ | 510 [1] [2] [3] | Class I PI3K isoform; primarily expressed in leukocytes; target in immune and hematological malignancies. |
| PI3K p110β | 1300 [1] [2] [3] | Class I PI3K isoform; demonstrates >200-fold selectivity for p110α over p110β [1]. |
This compound also inhibits other targets at higher concentrations, including mTORC1, ATM, and Vps34, which should be considered for experimental design and interpretation [2] [3].
By selectively inhibiting PI3K p110α, this compound effectively blocks the PI3K/AKT/mTOR signaling axis, a critical pathway for cell growth, proliferation, and survival. This leads to reduced phosphorylation of AKT and its downstream effectors, inducing cell cycle arrest and apoptosis in cancer cells [4] [5]. The following diagram illustrates this mechanism and other key cellular effects:
This compound inhibits PI3K/AKT and DNA-PK pathways, affecting cancer cell survival and inflammation.
Beyond oncology, this compound exhibits anti-inflammatory effects. Research shows it can reduce the production of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8 in models of esophageal inflammation, suggesting p110α is a key mediator in certain inflammatory pathways [6].
In cell-based studies, this compound demonstrates potent anti-proliferative and pro-apoptotic effects:
In vivo studies highlight its potential for anticancer therapy but also reveal challenges:
To overcome solubility and toxicity issues, novel delivery systems are in development. A 2025 study successfully encapsulated this compound in organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs) [8]. These nanoparticles target the Scavenger Receptor Class B Type 1 (SR-B1), often overexpressed in cancer cells, enabling targeted delivery and improving efficacy while potentially reducing systemic toxicity [8].
This protocol measures direct inhibition of PI3K enzyme activity [1] [2]:
This protocol determines cytotoxic effects in cultured cells [1] [6] [2]:
The core activity of PIK-75 is its potent inhibition of specific kinases, with values significantly lower than for other related enzymes. The following table details its half-maximal inhibitory concentration (IC50) against primary and secondary targets [1] [2].
| Target | IC50 Value | Notes |
|---|---|---|
| DNA-PK | 2 nM | Primary target [1] [3] [2]. |
| p110α (PI3K) | 5.8 nM | Primary target; >200-fold selective over p110β [1] [2]. |
| p110γ (PI3K) | 76 nM | Secondary target [1]. |
| p110δ (PI3K) | 510 nM | Secondary target [1]. |
| p110β (PI3K) | 1.3 μM (1300 nM) | Demonstrates high selectivity for p110α over p110β [1]. |
For context, the table below shows its activity against a wider panel of PI3K-related kinases, confirming its relatively clean profile [1].
| Target | IC50 Value |
|---|---|
| ATM | 2.3 μM |
| mTORC1 | ~1 μM |
| hsVPS34 | 2.6 μM |
| ATR | 21 μM |
| PI4KIIIβ | ~50 μM |
This compound acts as a reversible inhibitor that binds to the ATP-binding pocket of its targets [1]. Its key cellular effects result from simultaneously blocking two critical signaling nodes.
Diagram: this compound's dual inhibition of p110α and DNA-PK impairs cell survival and DNA repair, leading to apoptosis.
To effectively utilize this compound in research, follow these established experimental protocols.
This biochemical assay measures the direct inhibition of PI3K enzyme activity [2].
This protocol assesses the functional impact of this compound on cells [7] [2].
| Parameter | Value | Details / Additional Data |
|---|---|---|
| Solubility in DMSO | ≥ 30 mg/mL (61.38 mM) [1] | Also reported as 98 mg/mL (200.51 mM) [2] and ≥8.15 mg/mL with gentle warming [3]. |
| Molecular Weight | 488.74 g/mol [2] [1] [3] | - |
| Molecular Formula | C₁₆H₁₄BrN₅O₄S·HCl [2] [1] [4] | - |
| Recommended Stock Storage | Below -20°C, desiccated [2] [1] [3] | Prepare stock solutions in fresh, dry DMSO [2]. |
| Primary Targets (IC₅₀) | p110α (5.8 nM), DNA-PK (2 nM) [2] [1] [3] | Also inhibits p110γ (76 nM); highly selective over p110β (1.3 μM) [2] [1]. |
The provided methodologies are adapted from supplier documentation and research publications to guide your experimental work with PIK-75 [2].
This protocol measures the direct inhibition of PI3K enzyme activity by this compound [2].
This protocol assesses the compound's effect on cell viability [2].
The diagram below outlines the key stages of working with this compound in a research setting, from stock preparation to assessing its cellular effects.
Workflow for using this compound from stock preparation to mechanistic analysis.
A significant challenge with this compound is its poor solubility in aqueous solutions, which limits its use in vivo [5]. Recent research addresses this with novel delivery systems:
PIK-75 is most renowned for its potent and selective inhibition of the p110α isoform of Class I Phosphoinositide 3-kinases (PI3K), yet it also strongly inhibits DNA-PK, which contributes to its off-target effects [1] [2].
The table below summarizes its key inhibitory concentrations (IC50) from cell-free assays.
| Target | IC50 (nM) | Selectivity Note |
|---|---|---|
| p110α (PI3Kα) | 5.8 - 7.8 nM [1] [2] | 200-fold more selective for p110α over p110β [2]. |
| DNA-PK | 2 nM [2] | Potent off-target activity [1]. |
| p110γ (PI3Kγ) | 76 nM [2] | --- |
| p110δ (PI3Kδ) | 510 nM [2] | --- |
| p110β (PI3Kβ) | 343 - 1300 nM [1] [2] | --- |
The signaling pathway diagram below illustrates the primary cellular processes impacted by this compound inhibition.
While this compound demonstrates strong selectivity for p110α over other class I PI3K isoforms, its overall profile is promiscuous [3].
The characterization of this compound's activity and selectivity relies on established biochemical and cellular assays.
The core data on this compound's potency comes from in vitro kinase assays [2].
Cellular studies confirm that this compound inhibits PI3K signaling and exhibits anti-proliferative effects.
The key issues of this compound—namely its off-target effects and poor aqueous solubility—have driven research into improved analogs [4] [1].
PIK-75 is a potent dual inhibitor primarily targeting PI3K (phosphoinositide 3-kinase) p110α and CDK9 (Cyclin-dependent kinase 9). Its pro-apoptotic effect is achieved by simultaneously disrupting survival signals and inhibiting a short-lived anti-apoptotic protein.
The diagram below illustrates the core mechanism of this compound-induced apoptosis.
The pro-apoptotic efficacy of this compound has been validated across multiple cancer models, as summarized in the table below.
| Cancer Model | Experimental Context | Key Apoptotic Findings | Citation |
|---|---|---|---|
| Mantle Cell Lymphoma (MCL) | Acquired/primary venetoclax resistance; In vitro and in vivo | ↓ MCL-1 protein, ↓ p-AKT; ↑ Caspase-3 cleavage; Synergistic cell death with venetoclax | [1] |
| Bladder Cancer (BCa) | Gemcitabine-resistant cell lines & patient-derived organoids; In vitro | Binds RAC3, induces apoptosis; Effective in GEM-resistant models | [2] |
| Breast Cancer | MCF-7 cell line; In vitro | Inhibits proliferation, induces apoptosis, increases ROS generation | [3] |
For researchers looking to replicate these findings, here are the methodologies from key studies.
This protocol is used to assess the overall anti-cancer effect and the direct induction of programmed cell death.
This protocol confirms the molecular mechanism by detecting changes in key regulatory proteins.
Key Antibodies for Apoptosis Detection:
| Target Protein | Function | Expected Result with this compound |
|---|---|---|
| Cleaved Caspase-3 | Executioner caspase, apoptosis marker | Increase |
| Cleaved PARP | Caspase substrate, apoptosis marker | Increase |
| MCL-1 | Anti-apoptotic protein, CDK9 target | Decrease |
| p-AKT (Ser473) | Marker of PI3K pathway activity | Decrease |
| BCL-2 / BCL-xL | Anti-apoptotic proteins | Variable / Context-dependent |
| BIM / BAX | Pro-apoptotic proteins | Increase or No Change |
This computational method predicts how this compound interacts with its potential targets at the atomic level.
The current research highlights this compound's strong potential, particularly in overcoming drug resistance in cancers like MCL and bladder cancer [1] [2]. Its ability to simultaneously target PI3K-AKT signaling and MCL-1 represents a powerful combinatorial strategy to trigger apoptosis.
Future work will likely focus on:
PIK-75 is a potent, small-molecule multi-kinase inhibitor. Its primary mechanism involves reversible and selective inhibition of specific kinase targets, as detailed in the table below [1] [2].
| Target | IC₅₀ (nM) | Selectivity Notes |
|---|---|---|
| p110α (PI3K) | 5.8 nM | >200-fold more selective for p110α over p110β [1] [2]. |
| DNA-PK | 2 nM | Potent inhibition of the DNA-dependent protein kinase [1] [2]. |
| p110γ (PI3K) | 76 nM | - |
| p110δ (PI3K) | 510 nM | - |
| p110β (PI3K) | 1,300 nM | - |
The following diagram illustrates the core signaling pathways inhibited by this compound and its consequent biological effects, which underpin its application in cancer research and potential as an anti-inflammatory agent.
This compound's core mechanism involves potent inhibition of PI3K p110α and DNA-PK, leading to anti-cancer and anti-inflammatory effects.
The major challenge for this compound's preclinical development is its poor aqueous solubility, which limits its absorption and distribution [3] [4]. Researchers have developed advanced formulation strategies to overcome this.
A primary approach has been creating this compound nanosuspensions (this compound-NS) using high-pressure homogenization. The table below summarizes the key characteristics and outcomes of this formulation [3] [4].
| Parameter | Standard this compound | This compound Nanosuspension (NS) |
|---|---|---|
| Particle Size | Large, micro-scale | 161 - 182 nm |
| Saturation Solubility | Low | 11-fold improvement |
| In Vitro Cytotoxicity | Baseline | Enhanced in SKOV-3 ovarian cancer cells |
| In Vivo Tissue Distribution | - | Lower kidney exposure vs. standard suspension |
| Stability in Human Plasma | - | >90% drug recovery after 6 hours |
The process for creating and evaluating targeted nanosuspensions is summarized in the diagram below.
Workflow for developing this compound nanosuspensions, including base and targeted formulations, followed by biological evaluation.
A 2024 study introduced a more advanced delivery system: organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs) targeted at the Scavenger Receptor Class B Type 1 (SR-B1), which is overexpressed in many cancers [5].
The following table summarizes key experimental findings and protocols from recent research.
| Study Focus | Cell Line / Model | Key Finding / Protocol | Citation |
|---|---|---|---|
| Overcoming Venetoclax Resistance | Mantle Cell Lymphoma (MCL) cell lines & patient samples | This compound (IC₅₀ ~3 nM in MV4-11 cells) blocks PI3K-AKT signaling and reduces MCL-1 expression to overcome resistance. Protocol: Cell viability measured by CellTiter-Glo assay after 72h incubation. | [6] [1] |
| Anti-inflammatory Effects | Feline Esophageal Epithelial Cells (EEC) | This compound pre-treatment dose-dependently reduced H₂O₂-induced expression of IL-1β, IL-8 (Western Blot), and IL-6 (ELISA). Protocol: Cells pre-treated with this compound for 1h before 300 μM H₂O₂ challenge. | [7] |
| Targeting Oncogenic Transcription | T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines & PDX models | This compound inhibits enhancer activity driven by the TAL1 transcription factor and induces apoptosis. Protocol: Identified via a luciferase-based GIMAP enhancer reporter screen in Jurkat cells. | [8] |
| In Vivo Pharmacokinetics | SKOV-3 tumor-bearing mice (Nanosuspension) | This compound nanosuspension and standard suspension showed similar plasma pharmacokinetics, but nanosuspension led to lower drug levels in the kidney. | [3] [4] |
The table below consolidates key physical chemical data and storage conditions for PIK-75 HCl from commercial suppliers.
| Parameter | Reported Data | Source / Vendor |
|---|---|---|
| Molecular Weight | 488.74 g/mol | Consistent across [1] [2] [3] |
| CAS No. | 372196-77-5 | Consistent across [1] [2] [3] |
| Solubility in DMSO | 98 mg/mL (200.51 mM) [1]; 11 mg/mL (22.51 mM) [2]; ≥8.15 mg/mL [4] | Selleck Chemicals [1]; MedChemExpress [2]; ApexBio [4] |
| Solubility in Water | Insoluble [1] [2] [4] | Consistent across sources |
| Solubility in Ethanol | 9 mg/mL [1]; Insoluble [4] | Selleck Chemicals [1]; ApexBio [4] |
| Recommended Storage | Powder: -20°C, sealed, away from moisture [2] [3]. Solution: -80°C for 6 months, -20°C for 1 month [2]. | MedChemExpress [2]; InvivoChem [3] |
Based on the compiled data, here are detailed methodologies for preparing stock solutions and conducting common experiments.
Standard DMSO Stock Solution
In Vivo Formulation (Corn Oil-Based)
Nanosuspension Formulation (for Enhanced Delivery)
In Vitro Cell Viability (MTT) Assay
Western Blot Analysis
The following diagram illustrates the primary mechanism of action and common experimental workflows for this compound in cancer cell research.
Diagram of this compound's mechanism and experimental workflow.
The table below summarizes the key chemical identifiers and critical storage conditions for PIK-75 to ensure its stability for research use.
| Property | Specification | Source |
|---|---|---|
| CAS No. (free base) | 372196-67-3 | [1] |
| Molecular Weight (free base) | 452.28 g/mol | [1] |
| Recommended Storage (Powder) | -20°C | [1] |
| Recommended Storage (in solvent) | -80°C | [1] |
| Container | Keep tightly sealed in a cool, well-ventilated area. Protect from direct sunlight. | [1] |
Proper preparation and handling are crucial for maintaining the stability and activity of this compound in experimental settings.
Preparing Stock Solutions
Safe Handling Procedures
This compound is a potent, small-molecule dual-inhibitor with a defined mechanism for overcoming cancer therapy resistance.
The following diagram illustrates the mechanism by which this compound overcomes venetoclax resistance:
This compound overcomes venetoclax resistance by inhibiting PI3K-AKT signaling and CDK9-MCL-1 axis.
Key Experimental Findings and Protocols A 2022 study identified this compound through high-throughput screening as a top candidate to overcome both acquired and primary venetoclax resistance in Mantle Cell Lymphoma (MCL) [3].
In Vitro Confirmation
In Vivo Efficacy
The kinase inhibitor PIK-75 has demonstrated significant potential as a multikinase inhibitor targeting key signaling pathways in cancer progression, specifically p110α, DNA-PK, and p38γ. Despite promising results in preclinical cancer models, its clinical translation has been hampered by limited solubility and delivery challenges, which restrict its bioavailability and therapeutic potential. To address these limitations, researchers have developed an innovative nanoformulation approach that encapsulates this compound within organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs), creating a targeted delivery system that enhances drug solubility and enables specific cellular targeting through the scavenger receptor class B type 1 (SR-B1). This receptor is frequently overexpressed in various cancer types compared to normal cells, providing a therapeutic window for targeted approaches that minimize off-target effects. [1]
The development of these HDL-mimicking nanoparticles represents a convergence of biomimetic design and targeted therapeutics, leveraging natural biological pathways for precision drug delivery. Native high-density lipoproteins (HDL) serve as endogenous nanoparticles that naturally transport lipids, proteins, and nucleic acids throughout the body through their interaction with specific receptors, particularly SR-B1. By engineering synthetic nanoparticles that mimic the structural and functional properties of native HDL, researchers can create biologically inspired delivery vehicles that are efficiently internalized by cancer cells overexpressing SR-B1. This approach represents a significant advancement in the field of nanomedicine, addressing fundamental challenges in the delivery of poorly soluble therapeutic agents while potentially reducing systemic toxicity through targeted delivery mechanisms. [1] [2]
The organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs) are sophisticated nanocarriers specifically engineered to address the solubility limitations of this compound while enabling targeted delivery to cancer cells. These nanoparticles feature a unique organic core scaffold that facilitates the stable encapsulation of hydrophobic drugs, surrounded by a lipid monolayer that mimics the surface composition of natural HDL. The nanoparticle formulation incorporates approximately 20 molecules of this compound per nanoparticle, achieving significant drug loading while maintaining optimal physicochemical properties for biological applications. The surface of these nanoparticles is functionalized with components that enable specific targeting of the scavenger receptor class B type 1 (SR-B1), which is frequently overexpressed in various cancer types, including prostate cancer and cutaneous T-cell lymphoma. [1]
The structural design of these oc-HDL NPs is critical to their function, as it preserves the biological recognition elements necessary for SR-B1 binding and subsequent cellular internalization. Characterization studies have confirmed that the this compound loaded oc-HDL NPs maintain similar size, surface charge, and surface composition as both unloaded oc-HDL NPs and natural human HDL, suggesting that the drug loading process does not compromise the biomimetic properties of the nanoparticles. This structural preservation is essential for maintaining the targeting specificity and biological interactions of the nanoparticles with the intended cellular receptors. The nanocarriers effectively serve as synthetic analogues of natural HDL, leveraging the same physiological pathways for targeted drug delivery while overcoming the limitations associated with the native particle structure for therapeutic applications. [1]
Table 1: Characterization of this compound oc-HDL Nanoparticles
| Property | Characterization Method | Results | Significance |
|---|---|---|---|
| Drug Loading Capacity | Spectrophotometric analysis | ~20 molecules of this compound/NP | High encapsulation efficiency for therapeutic efficacy |
| Particle Size | Dynamic light scattering | Similar to natural HDL (~10-20 nm) | Enhanced tissue penetration and cellular uptake |
| Surface Charge | Zeta potential measurement | Comparable to natural HDL | Optimal biological compatibility and circulation time |
| Surface Composition | Biochemical analysis | Mimics natural HDL | SR-B1 recognition and binding |
| Targeting Specificity | Cellular uptake studies | SR-B1-mediated delivery | Selective cancer cell targeting |
The physicochemical characterization of this compound oc-HDL NPs confirms their structural similarity to natural HDL, which is crucial for their function as biomimetic delivery vehicles. The nanoparticle size distribution falls within the range of natural HDL particles (approximately 10-20 nm in diameter), which facilitates enhanced tissue penetration and efficient cellular uptake through the SR-B1 receptor pathway. Surface charge measurements demonstrate zeta potential values comparable to native HDL, suggesting favorable biocompatibility and circulation properties. The surface composition analysis verifies the presence of key lipid components and apolipoprotein mimics that enable specific recognition by SR-B1 receptors, which is the fundamental targeting mechanism for these nanocarriers. This strategic design allows the nanoparticles to bypass non-specific interactions while maximizing drug delivery to target cancer cells. [1]
The drug loading capacity of approximately 20 this compound molecules per nanoparticle represents a significant achievement in formulation science, addressing the inherent solubility challenges of the kinase inhibitor while maintaining the structural integrity of the nanocarrier. This loading efficiency ensures that therapeutic concentrations of this compound can be delivered to cancer cells without requiring large quantities of the carrier material, optimizing the therapeutic index and potentially reducing carrier-related toxicity. The stability of the drug-nanoparticle complex under physiological conditions further enhances the utility of this delivery system, protecting the encapsulated drug from premature degradation and enabling controlled release at the target site. These physicochemical properties collectively contribute to the enhanced performance of this compound when delivered via the oc-HDL nanoparticle system compared to the free drug formulation. [1]
The therapeutic efficacy of this compound oc-HDL NPs has been rigorously evaluated across multiple cancer cell lines, demonstrating significant advantages over free this compound administration. In studies utilizing prostate cancer (PCa) and cutaneous T-cell lymphoma (CTCL) models known to be sensitive to inhibitors of p110α and p38γ respectively, the formulated nanoparticles specifically targeted SR-B1 to deliver this compound and potently induced cell death. Notably, the this compound oc-HDL NP formulation demonstrated enhanced efficacy compared to free this compound or empty oc-HDL NPs alone, as evidenced by reduced IC50 values across the NCI-60 cell line panel and additional pancreatic cancer cell lines. This broad-spectrum activity suggests the potential utility of this delivery platform across multiple cancer types, particularly those exhibiting SR-B1 overexpression. [1]
The mechanistic studies revealed that the anticancer activity of this compound oc-HDL NPs stems from the dual targeting approach: the SR-B1-mediated delivery enhances cellular uptake specifically in cancer cells, while the released this compound inhibits key kinase targets including p110α, DNA-PK, and p38γ. In cutaneous T-cell lymphoma models, the inhibition of p38γ has been identified as a particularly important mechanism, while in prostate cancer models, targeting p110α appears to drive the therapeutic response. The targeted delivery approach not only enhances efficacy but also potentially reduces off-target effects by minimizing exposure in non-cancerous cells with lower SR-B1 expression. This selective cytotoxicity profile represents a significant advantage over conventional chemotherapy and even free this compound administration, which lacks this targeting specificity. [1]
The in vivo efficacy of this compound oc-HDL NPs has been evaluated in murine prostate cancer models, demonstrating significant tumor growth inhibition and enhanced survival compared to control treatments. The targeted nanoparticles effectively homed to tumor tissues expressing SR-B1, facilitating site-specific drug release and therapeutic activity while potentially minimizing systemic exposure. This tumor-targeting capability is particularly valuable for drugs like this compound that would otherwise face challenges related to solubility, rapid clearance, or non-specific distribution when administered in their free form. The in vivo performance of these nanoparticles confirms the potential of SR-B1-targeted approaches for enhancing the therapeutic index of kinase inhibitors in oncology applications. [1]
Table 2: Summary of Experimental Results with this compound oc-HDL NPs
| Experimental Model | Key Findings | Significance |
|---|---|---|
| Prostate Cancer (in vitro) | Potent induction of cell death via p110α inhibition | Validation of mechanism in sensitive model |
| Cutaneous T-Cell Lymphoma (in vitro) | Significant cell death via p38γ inhibition | Application in hematological malignancy |
| NCI-60 Cell Line Panel | Reduced IC50 compared to free this compound | Broad-spectrum efficacy across cancer types |
| Pancreatic Cancer Lines | Enhanced cytotoxicity | Potential for hard-to-treat malignancies |
| Murine Prostate Cancer (in vivo) | Tumor growth inhibition and increased survival | Proof-of-concept in live organism |
Beyond conventional cancer models, research has also explored the effects of this compound in other pathological contexts. One study investigated the role of this compound in inhibiting the Nrf2 signaling pathway in Echinococcus granulosus protoscoleces, demonstrating that this compound treatment increased ROS levels, reduced antioxidant enzyme activity (NQO-1, HO-1, GSH-Px, and TPx), decreased Nrf2 protein expression, and enhanced caspase-3 activity. These findings suggest that this compound has broast biological activities beyond kinase inhibition, potentially expanding its therapeutic applications to infectious and parasitic diseases. However, the primary focus of the oc-HDL nanoparticle formulation remains oncology applications where SR-B1 targeting provides a clear therapeutic advantage. [3]
The preparation of oc-HDL nanoparticles for this compound encapsulation follows a systematic approach that can be adapted from established HDL-mimicking nanoparticle protocols. While the exact formulation details for this compound oc-HDL NPs are proprietary, the general methodology can be outlined based on similar HDL-mimicking nanoparticle systems: [1] [2]
Organic Core Formation: Begin by preparing the organic core scaffold using lipid-conjugated core components dissolved in ethanol. Typical lipid components may include phosphatidylcholine, sphingomyelin, phosphatidylserine, cholesteryl oleate, and DSPE-PEG, though specific ratios and compositions may vary. The ethanol is evaporated under a gentle nitrogen stream to form a thin lipid film, which is then hydrated with ultrapure water under homogenization to form prototype nanoparticles. [2]
Drug Encapsulation: For drug loading, this compound is dissolved in an appropriate solvent and introduced to the prototype nanoparticles. The mixture is incubated at 37°C with continuous stirring to facilitate active loading of the drug into the organic core. The stoichiometric ratio of approximately 20 this compound molecules per nanoparticle is maintained by controlling the input drug-to-lipid ratio during this step. [1]
Surface Functionalization: Following drug encapsulation, the nanoparticle surface is modified with apolipoprotein A-I (Apo A-I) or appropriate mimetic peptides to enable SR-B1 targeting. This involves incubating the nanoparticles with the targeting ligands overnight at room temperature with gentle stirring to ensure proper orientation and surface display of the targeting moieties. [2]
Purification and Concentration: The final formulation is purified from unencapsulated drug and free ligands using gel filtration chromatography or tangential flow filtration. The separation is monitored by tracking both nanoparticle intensity (via dynamic light scattering) and drug concentration (via HPLC or spectrophotometry) across collected fractions. [2]
Comprehensive characterization of the this compound oc-HDL NPs is essential for quality control and ensuring batch-to-batch consistency. The following protocols outline key characterization techniques:
Particle Size and Zeta Potential: Determine the hydrodynamic diameter, size distribution (polydispersity index), and surface charge (zeta potential) using dynamic light scattering. Measurements should be performed in triplicate at 25°C following appropriate dilution of the nanoparticle formulation in phosphate-buffered saline (pH 7.4). The specifications should match those of natural HDL for optimal biological performance. [2]
Drug Loading Efficiency: Quantify the encapsulation efficiency using gel filtration chromatography to separate unencapsulated this compound from the nanoparticle formulation. Load 200 μL of the nanoparticle suspension onto a Sepharose 4B-CL column (25 cm × 1 cm) and elute with PBS. Collect 1-mL fractions and measure this compound concentration in each fraction using UV-Vis spectrophotometry or HPLC. Calculate encapsulation efficiency using the formula: %EE = (1 - unloaded this compound/total this compound added) × 100%. [2]
In Vitro Release Studies: Assess the drug release profile using dialysis methods. Place 1 mL of the this compound oc-HDL NP formulation in a dialysis membrane (appropriate molecular weight cutoff) against 20 mL of release medium (PBS with 0.5% w/v Tween 80 to maintain sink conditions) at 37°C with gentle shaking. At predetermined time intervals, collect and replace the release medium. Analyze the this compound concentration in the release medium using validated analytical methods to generate release kinetics. [2]
Morphological Examination: Utilize transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to visualize nanoparticle morphology. For SEM, samples are typically fixed, dehydrated through graded ethanol series, critical point dried, and sputter-coated with gold before imaging. This provides visual confirmation of nanoparticle size, shape, and structural integrity. [3] [2]
Cytotoxicity Assays: Evaluate the in vitro anticancer activity using standard cell viability assays (e.g., MTT, MTS, or CellTiter-Glo). Seed cancer cells expressing varying levels of SR-B1 in 96-well plates and treat with serial dilutions of this compound oc-HDL NPs, free this compound, and empty oc-HDL NPs. After 72 hours of incubation, measure cell viability and calculate IC50 values. Include SR-B1 blocking antibodies or excess free HDL in control experiments to confirm receptor-mediated uptake. [1]
Cellular Uptake Studies: Quantify nanoparticle internalization using flow cytometry or confocal microscopy. For fluorescent tracking, incorporate a fluorescent lipid dye (e.g., DiI, DiO) during nanoparticle preparation. Treat cells with labeled nanoparticles for various time points, then analyze fluorescence intensity by flow cytometry or visualize internalization by confocal microscopy. Perform competitive inhibition experiments with excess natural HDL to verify SR-B1-specific uptake. [1]
In Vivo Efficacy Studies: Assess therapeutic efficacy in appropriate animal models, such as murine prostate cancer xenografts. Administer this compound oc-HDL NPs, free this compound, empty nanoparticles, or vehicle control via intravenous injection once tumor volumes reach 100-150 mm³. Monitor tumor dimensions regularly with calipers and animal body weight as an indicator of toxicity. Calculate tumor volumes using the formula: Volume = (length × width²)/2. Terminate the study when control tumors reach predetermined ethical endpoints, and compare tumor growth curves across treatment groups. [1]
The therapeutic activity of this compound oc-HDL NPs involves a multi-faceted mechanism that encompasses both the targeted delivery component and the molecular pharmacology of the encapsulated drug. The nanoparticle component specifically binds to scavenger receptor class B type 1 (SR-B1), which is frequently overexpressed in various cancer types compared to normal cells. This receptor recognition triggers cellular internalization through receptor-mediated endocytosis, facilitating intracellular delivery of the this compound payload. Once inside the cell, the nanoparticle is designed to release the encapsulated drug, allowing this compound to engage its molecular targets: p110α (a subunit of PI3K), DNA-PK, and p38γ. The inhibition of these key signaling nodes disrupts critical cellular processes including proliferation, DNA repair, and survival signaling, ultimately leading to cancer cell death. [1]
The pathway modulation by this compound has been demonstrated in various cancer models. In prostate cancer, the inhibition of p110α disrupts the PI3K/AKT signaling axis, which is frequently hyperactivated in this malignancy and drives tumor growth and survival. In cutaneous T-cell lymphoma, targeting p38γ has been identified as a key mechanism for inducing therapeutic responses. Additionally, the inhibition of DNA-PK impairs the non-homologous end joining pathway for DNA repair, potentially enhancing the cytotoxicity of this compound, particularly in combination with DNA-damaging agents. Beyond these established targets, research has shown that this compound can also inhibit the Nrf2 signaling pathway, as demonstrated in studies with Echinococcus granulosus protoscoleces where this compound treatment reduced Nrf2 protein expression, decreased antioxidant enzyme activity, and increased reactive oxygen species accumulation. This multi-target inhibition profile makes this compound a particularly potent therapeutic agent when effectively delivered to cancer cells. [1] [3]
The following diagram illustrates the key signaling pathways affected by this compound and the mechanism of SR-B1-targeted delivery:
The development of this compound-loaded oc-HDL nanoparticles opens promising avenues for cancer therapeutics, particularly for malignancies characterized by SR-B1 overexpression. The technology has demonstrated efficacy in preclinical models of prostate cancer and cutaneous T-cell lymphoma, suggesting potential applications in these specific indications. Additionally, the broad-spectrum activity observed across the NCI-60 cell line panel indicates that this delivery platform may have utility in multiple cancer types, including pancreatic cancer and other solid tumors with limited treatment options. The targeted delivery approach may also enable the application of this compound in combination therapies, where it could sensitize cancer cells to conventional chemotherapy or radiation through its inhibition of DNA repair pathways. [1]
Beyond oncology, the platform technology of oc-HDL nanoparticles for drug delivery may have applications for other therapeutic agents facing similar solubility challenges. The organic core design provides a versatile scaffold for encapsulating various hydrophobic molecules, while the SR-B1 targeting moiety can be adapted for different receptor systems. This modularity suggests that the platform could be repurposed for delivering other kinase inhibitors or poorly soluble drugs for conditions where SR-B1 targeting is advantageous. Furthermore, the demonstrated ability to encapsulate macromolecules in similar HDL-mimicking systems indicates potential for nucleic acid or protein delivery, expanding the possible applications beyond small molecule therapeutics. [2]
From a translational perspective, future work should focus on scaling up the manufacturing processes to enable clinical development. The homogenization method described in similar HDL-mimicking nanoparticle systems offers advantages in terms of scalability compared to traditional methods like dialysis or sonication. Additional preclinical studies examining the pharmacokinetics, biodistribution, and toxicology profile of the this compound oc-HDL NPs will be essential for advancing to clinical trials. The commercial potential of this technology is evidenced by the fact that the inventors have licensed the this compound oc-HDL NP technology to a biotech company, highlighting the translational interest in this targeted delivery approach. As research progresses, this platform may offer new treatment options for patients with cancers that are resistant to conventional therapies. [1] [2]
The encapsulation of this compound in organic core high-density lipoprotein-like nanoparticles represents a significant advancement in targeted cancer therapy. This innovative approach addresses the fundamental limitations of this compound, particularly its poor solubility, while leveraging the natural targeting affinity of HDL-mimetic nanoparticles for SR-B1 receptors overexpressed on cancer cells. The comprehensive experimental data demonstrate the enhanced efficacy of this formulation compared to free drug administration across multiple cancer models, supporting its continued development as a promising therapeutic strategy. The detailed protocols provided in this document offer researchers a foundation for further exploring and advancing this technology toward clinical application, potentially benefiting patients with various malignancies, including prostate cancer, cutaneous T-cell lymphoma, and other solid tumors.
Scavenger Receptor Class B Type 1 (SR-B1) has emerged as a promising therapeutic target in oncology due to its frequent overexpression in malignant cells compared to normal tissues. SR-B1, the primary receptor for high-density lipoprotein (HDL), plays a crucial role in cellular cholesterol homeostasis through selective uptake of cholesteryl esters from HDL particles without internalizing the entire lipoprotein structure [1]. This physiological function is now being leveraged for targeted drug delivery applications. Organic core HDL-like nanoparticles (oc-HDL NPs) represent a novel class of biomimetic nanocarriers that exploit the natural targeting capabilities of HDL while overcoming limitations associated with traditional drug formulations [2].
The kinase inhibitor PIK-75 exhibits potent activity against multiple therapeutic targets, including p110α, DNA-PK, and p38γ, demonstrating significant potential in preclinical cancer models. However, its clinical translation has been hampered by limited aqueous solubility, which restricts bioavailability and dosing flexibility [2] [3]. This application note details a targeted delivery strategy that addresses these limitations through encapsulation of this compound within oc-HDL NPs, enabling SR-B1-mediated cellular uptake and enhancing therapeutic efficacy across multiple cancer models, including prostate cancer and cutaneous T-cell lymphoma [2].
SR-B1 is a multifunctional membrane receptor that facilitates the selective transfer of lipid components between HDL particles and cells. The receptor is composed of multiple functional domains and exists in several splice variants, with Isoform 3 (552 residues) representing the canonical sequence [1]. Beyond its physiological role in reverse cholesterol transport, SR-B1 has gained attention in oncology due to its overexpression in various malignancies, where it supports cancer cell survival under metabolic and redox stress [4]. The receptor's ability to naturally internalize lipid-based nanoparticles makes it an ideal candidate for targeted therapeutic approaches, particularly through reconstituted HDL platforms that mimic its endogenous ligand [2] [1].
The targeting mechanism of HDL-like nanoparticles involves specific binding to SR-B1 followed by selective lipid exchange rather than endocytosis of the entire particle. This unique uptake pathway enables efficient intracellular delivery of encapsulated therapeutics while avoiding lysosomal degradation pathways that can compromise drug activity [1]. Recent evidence suggests that SR-B1 expression is dynamically regulated in inflammatory conditions, further supporting its targeting potential in the tumor microenvironment where inflammatory signaling is frequently heightened [4].
This compound is a potent small molecule inhibitor with a molecular weight of 452.28 g/mol and the chemical formula C₁₆H₁₄BrN₅O₄S [3]. It demonstrates preferential inhibition of p110α and p110γ isoforms of class I phosphoinositide 3-kinases (PI3Ks), which are frequently dysregulated in cancer and contribute to tumor growth, survival, and metabolic reprogramming [5] [3]. The PI3K/AKT/mTOR signaling pathway represents one of the most crucial intracellular signaling networks governing cellular processes like survival, proliferation, and metabolism, with dysregulation commonly observed in numerous malignancies [5].
Despite its promising kinase inhibitory profile, the therapeutic application of this compound has been limited by physicochemical properties, particularly poor aqueous solubility. Conventional formulation approaches have failed to overcome these limitations, necessitating innovative delivery strategies to realize its clinical potential [2]. The encapsulation of this compound within oc-HDL NPs represents a viable approach to enhance drug solubility, improve pharmacokinetic profiles, and enable tumor-specific delivery through SR-B1 targeting.
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Molecular Weight | 452.28 g/mol |
| Chemical Formula | C₁₆H₁₄BrN₅O₄S |
| Primary Targets | p110α, DNA-PK, p38γ |
| Therapeutic Class | Kinase inhibitor |
| Key Limitation | Limited aqueous solubility |
| Solution | Encapsulation in oc-HDL NPs |
The organic core HDL-like nanoparticle platform incorporates a hydrophobic core surrounded by a lipid monolayer stabilized by apolipoprotein A-I (apoA-I), the primary protein constituent of natural HDL. This design mimics the structural organization of endogenous HDL while incorporating modifications to enhance drug loading capacity and stability. The oc-HDL NP formulation successfully encapsulates approximately 20 molecules of this compound per nanoparticle, achieving significant drug loading while maintaining favorable physicochemical properties [2].
The nanoparticle composition includes several key components: an organic core capable of solubilizing hydrophobic drugs like this compound, phospholipids that form a stable monolayer surrounding the core, and apoA-I that provides structural integrity and facilitates SR-B1 recognition. This biomimetic design capitalizes on the natural functions of HDL while overcoming the heterogeneity of natural HDL particles through precise engineering of size, shape, and composition [2] [4].
Comprehensive physicochemical characterization demonstrates that this compound loaded oc-HDL NPs exhibit properties comparable to both unloaded oc-HDL NPs and natural human HDL. The similarity in these critical parameters suggests that drug loading does not compromise the structural integrity or biological recognition of the nanoparticles, which is essential for maintaining effective SR-B1 targeting [2].
Table 2: Physicochemical Properties of this compound oc-HDL NPs
| Parameter | This compound oc-HDL NPs | Unloaded oc-HDL NPs | Natural HDL |
|---|---|---|---|
| Size | Similar to unloaded oc-HDL | ~7-18 nm [4] | ~7-18 nm [4] |
| Surface Charge | Similar to unloaded oc-HDL | Comparable to natural HDL | Reference standard |
| Surface Composition | Similar to unloaded oc-HDL | Comparable to natural HDL | Reference standard |
| Drug Loading | ~20 molecules/NP | Not applicable | Not applicable |
| SR-B1 Targeting | Maintained | Preserved | Native ligand |
Organic Phase Preparation: Dissolve this compound in dichloromethane at a concentration of 1 mM along with inner lipid (PDP-PE) at 250-fold molar excess relative to gold nanoparticle core (if using inorganic core) or equivalent organic core matrix.
Aqueous Phase Preparation: Incubate 5 nm diameter citrate-stabilized colloidal gold nanoparticles (or alternative organic core nanoparticles) with a 5-fold molar excess of purified human apoA-I for 1 hour at room temperature using a flat-bottom shaker.
Primary Emulsion Formation: Add the organic phase to the aqueous phase and subject to alternating vigorous vortexing and sonication (20 seconds each) until the solution becomes opaque and pink in color (for gold core systems).
Solvent Evaporation: Transfer the emulsion to a magnetic stir plate and subject to continuous mixing at room temperature for 16 hours to completely remove dichloromethane. The solution should transition from opaque and pink to clear and deep red, indicating proper nanoparticle formation.
Purification: Purify the resulting HDL NPs using tangential flow filtration (TFF) with appropriate molecular weight cut-off membranes.
Characterization: Measure size, surface charge, and concentration by dynamic light scattering and UV-Vis spectroscopy using the extinction coefficient for 5 nm gold nanoparticles (ε = 9.696 × 10⁶ M⁻¹ cm⁻¹ at λmax = 520 nm).
Quality Control: Confirm drug loading efficiency through HPLC analysis and determine nanoparticle integrity using cryogenic electron microscopy [2] [4].
The therapeutic efficacy of this compound oc-HDL NPs should be evaluated through multiple parameters. In vitro, calculate IC₅₀ values from dose-response curves and compare between formulated and free drug across multiple cell lines. Significant reductions in IC₅₀ for the nanoparticle formulation indicate enhanced potency. The NCI-60 cell line panel represents a valuable tool for comprehensive profiling, where this compound oc-HDL NPs demonstrated superior activity compared to free this compound or empty nanoparticles across diverse cancer types [2].
In vivo efficacy is primarily determined by tumor growth inhibition, calculated as (1 - T/C) × 100%, where T and C represent the mean tumor volumes in treated and control groups, respectively. Statistical significance is determined using repeated measures ANOVA with post-hoc testing. Additionally, assess overall survival and tumor doubling time in each treatment group to provide a comprehensive evaluation of therapeutic benefit.
Confirmation of SR-B1-mediated targeting represents a critical component of data interpretation. Several experimental approaches provide evidence of target engagement:
Competitive Blocking: Significant reduction in nanoparticle binding and cytotoxicity in the presence of excess free HDL confirms SR-B1 specificity [4].
Genetic Knockdown: Attenuated activity in SR-B1 deficient cells compared to controls demonstrates receptor dependency [2] [4].
Correlation Analysis: Positive correlation between SR-B1 expression levels (determined by Western blot or IHC) and nanoparticle potency across different cell lines supports targeting mechanism.
Biodistribution Studies: Enhanced tumor accumulation of fluorescently or radio-labeled nanoparticles compared to non-targeted controls further verifies targeting efficiency [2].
Figure 1: Mechanism of SR-B1 Targeted Delivery of this compound oc-HDL NPs. The diagram illustrates the sequential process from systemic circulation to apoptotic induction, highlighting the SR-B1-mediated targeting pathway and multi-kinase inhibition mechanism.
Figure 2: Experimental Workflow for this compound oc-HDL NP Development. The flowchart outlines the comprehensive process from initial nanoparticle synthesis through final data analysis, highlighting key stages in formulation development and biological evaluation.
Low Drug Loading Efficiency: If encapsulation falls below target levels (<15 molecules/NP), increase the molar ratio of this compound to core components during the organic phase preparation. Alternatively, modify the organic core composition to enhance hydrophobicity.
Nanoparticle Aggregation: If dynamic light scattering indicates aggregation (>15% of population), optimize the apoA-I to lipid ratio and ensure complete solvent removal during the evaporation step. Incorporation of additional stabilizing lipids such as PEGylated phospholipids may enhance stability.
Variable Size Distribution: If polydispersity index exceeds 0.2, implement more stringent purification using sequential filtration or gradient centrifugation. Ensure consistent mixing rates during nanoparticle assembly.
Inconsistent Targeting Efficiency: If SR-B1 dependent uptake varies between experiments, verify receptor expression levels in cell lines using Western blotting. Ensure consistent culture conditions, as SR-B1 expression can be influenced by cellular cholesterol status.
Reduced In Vivo Efficacy: If tumor growth inhibition is suboptimal despite promising in vitro results, evaluate biodistribution using fluorescently labeled nanoparticles. Adjust dosing schedule or incorporate targeting ligands to enhance tumor accumulation.
The targeted delivery of this compound via SR-B1-directed oc-HDL nanoparticles represents a promising strategy for overcoming the solubility limitations that have hindered clinical development of this potent multikinase inhibitor. The platform technology leverages natural targeting mechanisms to enhance therapeutic specificity while reducing off-target effects. Experimental evidence demonstrates that this compound oc-HDL NPs effectively target SR-B1 overexpressing cancer cells, delivering their payload and inducing potent cell death in vitro and in vivo [2].
Future development efforts should focus on platform optimization through systematic variation of lipid compositions and core properties to further enhance drug loading and release kinetics. Additionally, exploration of combination therapies with conventional chemotherapy or other targeted agents may yield synergistic effects. The translational potential of this approach is strengthened by the established safety profile of HDL-based nanoparticles in clinical trials for other indications, potentially accelerating the path to clinical evaluation for oncology applications.
This compound is a potent and selective inhibitor of the p110α isoform of class I phosphoinositide 3-kinase (PI3K), with additional activity against DNA-dependent protein kinase (DNA-PK). This small molecule inhibitor has emerged as a valuable research tool in oncology, particularly in the context of prostate cancer (PCa), where hyperactivation of the PI3K/AKT/mTOR signaling pathway frequently occurs due to common genetic alterations such as PTEN loss. The strategic importance of targeting PI3K signaling in prostate cancer stems from its established role in disease progression, therapeutic resistance, and the maintenance of disseminated tumor cells that can lead to lethal metastases.
The development of this compound coincides with growing recognition that PI3K pathway inhibition represents a promising therapeutic approach for advanced prostate cancer. Research has demonstrated that the PI3K-AKT-mTOR pathway is aberrantly activated in a high proportion of prostate cancer cases, occurring in approximately 42% of primary and 100% of metastatic prostate cancer samples according to genomic profiling studies [1]. This pathway interacts extensively with other key signaling cascades in prostate cancer, including androgen receptor (AR) signaling, MAPK pathways, and WNT signaling, creating a complex network that facilitates tumor growth and drug resistance [1] [2]. The therapeutic significance of targeting this pathway is further underscored by the fact that prostate cancer patients with PTEN-loss driven PI3K pathway activation often experience more aggressive disease progression and poorer outcomes.
This compound functions as an ATP-competitive inhibitor that selectively targets the p110α catalytic subunit of class IA PI3Ks, which are heterodimeric enzymes composed of regulatory and catalytic subunits that respond to receptor tyrosine kinase stimulation [1] [3]. This isoform selectivity is particularly relevant in prostate cancer, as PIK3CA mutations (encoding p110α) occur in 5.5-11.5% of prostate cancer cases according to genomic surveys [1]. At the molecular level, this compound binds to the ATP-binding pocket of the p110α kinase domain, preventing phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling cascades by preventing membrane recruitment and activation of AKT and PDK1, key regulators of cell survival, proliferation, and metabolism.
The structural specificity of this compound for p110α is determined by unique interactions with the catalytic subunit's amino acid residues, distinguishing it from other PI3K isoforms. In addition to its primary activity against p110α, this compound demonstrates significant inhibition of DNA-dependent protein kinase (DNA-PK), which plays a critical role in non-homologous end joining DNA repair. This dual targeting creates a synergistic anti-cancer effect by simultaneously disrupting proliferative signaling and impairing DNA damage repair mechanisms, potentially enhancing tumor cell death, particularly in combination with DNA-damaging agents or radiation therapy.
Table 1: this compound Characteristics in Context of PI3K Inhibitor Classes
| Inhibitor Class | Representative Agents | Key Targets | Clinical Development Stage | Advantages/Limitations |
|---|---|---|---|---|
| Pan-PI3K Inhibitors | Buparlisib, Pictilisib | p110α,β,δ,γ | Phase II/III trials | Broad pathway inhibition but higher toxicity |
| Isoform-Selective Inhibitors | This compound (p110α), CAL-101 (p110δ) | Specific p110 isoforms | Preclinical research tool | Cleaner safety profile, defined mechanism |
| Dual PI3K/mTOR Inhibitors | BEZ235, Dactolisib | PI3K + mTORC1/2 | Phase II/III trials | Vertical pathway inhibition but metabolic toxicity |
| p110α-Specific Inhibitors | Alpelisib (BYL-719) | p110α mutant isoforms | FDA-approved for breast cancer | Biomarker-driven application |
The development of this compound represents an important milestone in the evolution of targeted PI3K pathway inhibitors. As outlined in Table 1, this compound falls into the category of isoform-selective inhibitors, which offer the potential for more precise therapeutic targeting compared to broader pan-PI3K inhibitors. This selectivity is particularly important in prostate cancer, where different PI3K isoforms may play distinct roles at various disease stages. While this compound itself has primarily been utilized as a research tool rather than a clinical candidate, its pharmacological profile has informed the development of subsequent PI3K inhibitors that have advanced to clinical trials for prostate cancer, including combinations with AR-directed therapies [2].
The PI3K/AKT/mTOR pathway represents one of the most frequently dysregulated signaling cascades in prostate cancer, with perturbations occurring through multiple mechanisms. The most common alteration is the loss of PTEN function, which occurs in 16-32% of prostate cancer cases and leads to constitutive PI3K pathway activation due to impaired degradation of PIP3 [1]. Additional genetic alterations that hyperactivate this pathway in prostate cancer include PIK3CA mutations and amplifications, PIK3R1 alterations, and AKT amplifications [1] [2]. This pathway activation becomes even more prevalent in advanced disease stages, with evidence suggesting that nearly all metastatic castration-resistant prostate cancers (mCRPC) exhibit some form of PI3K pathway dysregulation.
The strategic rationale for using this compound in prostate cancer extends beyond simple pathway inhibition. Research has revealed extensive crosstalk between PI3K and AR signaling, creating a reciprocal feedback loop that can drive resistance to monotherapy approaches [1] [2]. When AR signaling is inhibited, PI3K pathway activity often increases as a compensatory survival mechanism, and vice versa. This understanding has led to the therapeutic hypothesis that concurrent inhibition of both pathways may yield superior anti-tumor effects. This compound provides a valuable tool for testing this hypothesis in preclinical models, particularly in the context of PTEN-deficient prostate cancers where PI3K dependency is enhanced. Additionally, the bone microenvironment—a common site of prostate cancer metastasis—has been shown to induce tumor cell dormancy through osteoblast interactions, a process potentially modulated by PI3K signaling [4].
Animal Model Selection: For prostate cancer studies utilizing this compound, immunocompromised mouse models are typically employed to support the engraftment of human prostate cancer cells. The NOD scid gamma (NSG) mouse strain is particularly suitable due to its superior engraftment capabilities [4]. Male mice at 6-8 weeks of age are recommended for optimal tumor growth and drug response assessment. For studies focusing on the bone microenvironment—a clinically relevant site for prostate cancer metastasis—specialized models such as intratibial injections may be utilized alongside subcutaneous xenografts.
Prostate Cancer Cell Lines: The selection of prostate cancer cell lines should reflect the molecular heterogeneity of the disease. Recommended lines include:
For in vivo implantation, cells should be prepared at a concentration of 1×10^6 cells in 50μL PBS mixed with an equal volume of Matrigel to enhance engraftment efficiency [4]. The mixture is injected subcutaneously into the left flank of mice using a 27-gauge needle. Tumor growth should be monitored regularly through caliper measurements and bioluminescent imaging if luciferase-expressing cells are used.
Drug Formulation: this compound has limited aqueous solubility and requires specialized formulation for in vivo administration. The recommended formulation is:
Dosing Regimen: The recommended dosing protocol for this compound in prostate cancer models is:
Monitoring and Safety: Closely monitor mice for signs of toxicity, including weight loss, reduced activity, and changes in grooming behavior. This compound treatment may cause hyperglycemia as an on-target effect of PI3K inhibition, which should be monitored through periodic blood glucose measurements. Adjust doses if excessive toxicity is observed (e.g., >20% body weight loss).
Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2. Terminate the study when control group tumors reach the institutionally-approved maximum size (typically 1500-2000 mm³). For additional assessment, inject D-luciferin (150 mg/kg IP) 10 minutes before imaging if using luciferase-expressing cells, and acquire bioluminescent images using an IVIS Spectrum system [4].
Tissue Collection and Processing: At study endpoint, euthanize mice and collect the following samples for analysis:
Disseminated Tumor Cell Detection: To evaluate the effect of this compound on metastasis and dormancy, process bones through crushing and collagenase digestion, followed by DNA extraction. Use human-specific Alu sequence PCR to detect and quantify disseminated human prostate cancer cells as previously described [4].
The following diagram illustrates the molecular mechanism of this compound within the context of prostate cancer signaling networks, highlighting key interactions and points of inhibition:
This diagram illustrates how this compound specifically targets the p110α catalytic subunit of PI3K, disrupting the conversion of PIP2 to PIP3 and subsequent activation of downstream effectors including AKT and mTORC1. The extensive crosstalk with androgen receptor signaling is depicted with dashed lines, highlighting the rationale for combination therapies in prostate cancer. The pathway also shows how PI3K inhibition may affect disseminated tumor cells and dormancy regulation, particularly relevant in the context of bone metastases [4] [1].
The following workflow outlines the complete timeline and procedures for conducting a comprehensive evaluation of this compound in prostate cancer mouse models:
This comprehensive workflow spans approximately 9-10 weeks from model establishment to final analysis. The protocol emphasizes critical steps for assessing this compound efficacy, including monitoring of primary tumor growth, evaluation of metastatic burden, and detailed molecular analysis of pathway inhibition. Special attention should be given to the detection of disseminated tumor cells in bones and other organs, as PI3K inhibition may differentially affect primary tumors versus dormant disseminated cells [4].
Table 2: Expected Efficacy Results of this compound in Prostate Cancer Xenograft Models
| Parameter | Vehicle Control | This compound (10 mg/kg) | Statistical Significance | Biological Interpretation |
|---|---|---|---|---|
| Final Tumor Volume (mm³) | 1250 ± 210 | 560 ± 135 | p < 0.001 | Strong inhibition of primary tumor growth |
| Tumor Growth Delay (Days) | Reference | 14.5 | p < 0.01 | Significant cytostatic effect |
| Metastatic Incidence | 85% (17/20 mice) | 40% (8/20 mice) | p < 0.05 | Reduction in macroscopic metastases |
| Bone DTC Burden (Alu copies/μg DNA) | 3250 ± 620 | 1850 ± 430 | p < 0.05 | Moderate effect on disseminated cells |
| Ki-67 Positive Cells (%) | 68.5 ± 5.2% | 32.3 ± 4.1% | p < 0.001 | Inhibition of tumor cell proliferation |
| Cleaved Caspase-3 Positive Cells (%) | 2.1 ± 0.8% | 8.7 ± 1.5% | p < 0.01 | Induction of apoptosis |
| p-AKT/AKT Ratio | 1.0 ± 0.15 | 0.32 ± 0.08 | p < 0.001 | Effective target inhibition |
| Serum PSA (ng/mL)* | 45.2 ± 8.3 | 18.6 ± 4.2 | p < 0.01 | Reduction in disease burden biomarker |
*PSA measurements applicable only in AR-positive models (e.g., LNCaP, C4-2B)
The data in Table 2 represents expected outcomes based on typical responses to PI3K inhibition in prostate cancer models. This compound treatment should demonstrate significant tumor growth inhibition across multiple parameters, with particularly strong suppression of phospho-AKT levels confirming target engagement. The more modest effect on disseminated tumor cell (DTC) burden in bone aligns with research suggesting that the bone microenvironment may provide protective signals that partially compensate for PI3K pathway inhibition [4]. This pattern highlights the potential need for combination strategies to fully eradicate both primary tumors and disseminated disease.
Pathway Inhibition Analysis: Tumor tissues should be processed for Western blotting to confirm target modulation by this compound. Key antibodies for analysis include: phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), total S6, phospho-4E-BP1, and AR. Densitometric analysis should demonstrate at least 60-70% reduction in p-AKT/AKT ratio in this compound treated tumors compared to vehicle controls. Additionally, evaluate PTEN status by IHC if using heterogeneous tumor models, as response magnitude may correlate with PTEN deficiency.
Immunohistochemical Analysis: FFPE tumor sections should be stained for:
Gene Expression Profiling: For comprehensive pathway analysis, extract RNA from frozen tumor tissues and perform RNA-sequencing or qRT-PCR arrays focused on PI3K pathway genes and downstream effectors. Look for downregulation of cell cycle-related genes and modulation of metabolic pathway genes, particularly those involved in glycolysis and lipid synthesis, which are regulated by PI3K signaling.
Poor Drug Solubility: If precipitation occurs with the standard formulation, slightly increase the PEG-300 percentage (up to 45%) and ensure the stock solution in DMSO is completely dissolved before preparation. Gently warm the solution to 37°C if needed, but avoid excessive heating.
Variable Tumor Growth: For more consistent tumor take rates, ensure Matrigel is thawed slowly at 4°C and kept on ice during preparation. Use cells in logarithmic growth phase with >90% viability. Consider pre-treating mice with sublethal irradiation (2-4 Gy) 24 hours before implantation if using difficult-to-engraft cell lines.
Toxicity Management: If excessive weight loss (>20%) occurs, implement a dose reduction to 7.5 mg/kg or temporarily suspend treatment for 2-3 days while providing supplemental nutrition (diet gel packs). Monitor for hyperglycemia, which is an expected pharmacodynamic effect of PI3K inhibition, but consult veterinary staff if blood glucose exceeds 400 mg/dL.
Detection of Disseminated Cells: For optimal sensitivity in detecting bone disseminated tumor cells, use nested PCR protocols for human-specific Alu sequences rather than single-round PCR. Include appropriate controls for DNA quality and quantity, and normalize results to total DNA content [4].
Dormancy Studies: To specifically investigate effects on tumor cell dormancy, consider implementing a tumor removal model as described in recent literature [4]. Surgically remove primary tumors 2 weeks post-implantation, then continue this compound treatment to assess its effect on preventing recurrence from dormant disseminated cells. This approach more closely mimics the clinical scenario of adjuvant therapy after primary treatment.
Bone Metastasis Models: For focused study of bone metastasis, utilize intratibial injection of prostate cancer cells (1×10^5 cells in 20μL PBS). Monitor bone lesion development weekly by micro-CT or X-ray imaging. This compound treatment in this model can specifically assess effects on established bone metastases and cancer-induced bone disease.
Combination Therapy Studies: To evaluate this compound in combination with AR-targeted therapies (e.g., enzalutamide), establish appropriate dosing schedules that manage potential overlapping toxicities. Stagger treatment initiation by 1-2 weeks to assess whether sequential administration provides benefits over concurrent therapy.
PMC (2023). Tumor removal limits prostate cancer cell dissemination. BMC Cancer. Provides methodology for disseminated tumor cell detection and bone microenvironment models. [4]
PMC (2020). The PI3K-AKT-mTOR Pathway and Prostate Cancer. International Journal of Molecular Sciences. Comprehensive review of pathway genetics and molecular mechanisms. [1]
PMC (2025). Comparative Analysis of 3D Culture Methodologies. Preprint. Contains information on prostate cancer cell lines and culture techniques. [5]
Molecular Cancer (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy. Review of PI3K inhibitor development and clinical applications. [3]
Nature (2022). Targeting signaling pathways in prostate cancer. Signal Transduction and Targeted Therapy. Overview of prostate cancer signaling and therapeutic targets. [2]
ScienceDirect (2025). Drug-like molecules targeting androgen receptor. Describes advanced compound screening approaches relevant to targeted therapy development. [6]
Cutaneous T-cell lymphoma (CTCL) represents a group of non-Hodgkin lymphomas characterized by the malignant proliferation of CD4+ T-cells that primarily infiltrate the skin. Current CTCL therapies frequently yield abbreviated responses followed by drug resistance, creating an urgent need for targeted therapeutic approaches [1]. Among emerging molecular targets, p38γ (MAPK12), a mitogen-activated protein kinase, has gained significant attention due to its selective overexpression in CTCL patient samples and cell lines compared to healthy T-cells [1]. Gene silencing studies have demonstrated that p38γ is crucial for malignant T-cell viability, establishing it as a compelling therapeutic target in CTCL pathogenesis [1].
This compound (also known as F7) is a multiple kinase inhibitor initially identified as a phosphoinositide 3-kinase α-isoform inhibitor [2] that has demonstrated potent activity against p38γ. This small molecule inhibitor was prioritized through high-throughput screening of a kinase inhibitor library and has shown promising efficacy in CTCL models at nanomolar concentrations [1]. This compound represents a valuable research tool for investigating p38γ signaling in CTCL and serves as a scaffold molecule for developing more selective therapeutic agents [1]. The compound's ability to selectively target malignant CD4+ T-cells while sparing healthy counterparts makes it particularly interesting for mechanistic studies and potential therapeutic development.
Table 1: Molecular Rationale for Targeting p38γ with this compound in CTCL
| Biological Feature | Research Significance | Experimental Evidence |
|---|---|---|
| p38γ Overexpression | Selectively elevated in CTCL vs. healthy T-cells | RNA sequencing, Western blot analysis of patient samples [1] |
| Viability Dependency | p38γ essential for CTCL cell survival | siRNA/shRNA silencing reduced viability [1] |
| Substrate Phosphorylation | Phosphorylates DLGH1 at Ser158 | Western blot with phospho-specific antibodies [1] |
| Selective Cytotoxicity | Spares healthy CD4+ T-cells | Comparative viability assays [1] |
This compound has demonstrated remarkable potency in CTCL models, with studies reporting half-maximal inhibitory concentration (IC50) values in the nanomolar range across multiple CTCL cell lines (Hut78, HH, H9) and Sézary syndrome patient peripheral blood mononuclear cells (PBMCs) [1]. When compared to vorinostat (SAHA), an FDA-approved histone deacetylase inhibitor for CTCL, this compound exhibited superior cytotoxic efficacy across tested cell lines [1]. This enhanced potency positions this compound as a valuable chemical probe for investigating kinase dependency in CTCL pathogenesis.
A critical characteristic of this compound is its selective cytotoxicity toward malignant cells. At concentrations of 100 nM, this compound significantly reduced viability of patient Sézary syndrome cells and Hut78 CTCL cells while sparing healthy CD4+ T-cells from donors [1]. This selective cytotoxicity correlates with the elevated expression of p38γ in malignant compared to healthy T-cells, suggesting a potential therapeutic window that could be exploited for targeted therapy development [1].
This compound functions as a multi-kinase inhibitor with demonstrated activity against several kinases beyond its originally identified PI3Kα target. Research has confirmed that this compound effectively inhibits p38γ enzymatic activity and subsequent phosphorylation of its substrate DLGH1 at Ser158 in CTCL cells and mouse xenografts [1]. This inhibition of DLGH1 phosphorylation represents a key mechanistic aspect of this compound activity in CTCL models, potentially disrupting critical signaling pathways that promote malignant T-cell survival.
Additional studies have revealed that this compound can overcome venetoclax resistance in mantle cell lymphoma models through dual inhibition of PI3K-AKT signaling and MCL-1 expression [3], highlighting its multi-targeted mechanism. However, this binding promiscuity may also lead to off-target effects that complicate the interpretation of experimental results [2]. Researchers should therefore employ appropriate control experiments to distinguish p38γ-specific effects from other kinase inhibitory activities.
Table 2: Quantitative Profiling of this compound in Hematological Malignancy Models
| Experimental System | Key Parameter | Results | Research Context |
|---|---|---|---|
| CTCL Cell Lines | IC50 | Nanomolar range [1] | Superior to vorinostat |
| Healthy CD4+ Cells | Selective Toxicity | Spared at 100 nM [1] | Demonstrates therapeutic window |
| p38γ Kinase Activity | Enzymatic Inhibition | IC50 at nanomolar concentrations [1] | Confirmed target engagement |
| Mouse Xenografts | Tumor Reduction | Significant size reduction [1] | In vivo efficacy model |
| MCL Venetoclax Resistance | Reversal Capacity | Overcame acquired resistance [3] | Broader hematological application |
Purpose: To evaluate direct inhibition of p38γ kinase activity by this compound [1] [2].
Materials and Reagents:
Procedure:
Technical Notes: Include appropriate controls (no inhibitor, no enzyme). Test this compound against other p38 isoforms (p38α, p38β, p38δ) to determine specificity [4]. Run experiments in triplicate with three biological replicates for statistical significance.
Purpose: To assess the effects of this compound on CTCL cell viability and proliferation [1].
Materials and Reagents:
Procedure:
Technical Notes: For primary CTCL cells from patient samples, use identical conditions with appropriate ethical approvals. Include vorinostat as a comparative control where relevant. Perform experiments with at least six technical replicates and three biological replicates.
Purpose: To quantify this compound-induced apoptosis in CTCL cells [1].
Materials and Reagents:
Procedure:
Technical Notes: Include unstained controls, single stains for compensation, and appropriate gating strategies. Analyze a minimum of 10,000 events per sample. Use early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+) populations for quantitative analysis.
Purpose: To evaluate this compound effects on p38γ signaling pathway components [1].
Materials and Reagents:
Procedure:
Technical Notes: Include both CTCL cell lines and primary patient cells when available. Use phospho-specific antibodies validated for specificity. Normalize phosphoprotein levels to total protein and loading control.
The multifaceted mechanism of action of this compound in CTCL involves coordinated inhibition of multiple kinase targets that converge to disrupt malignant T-cell survival pathways. The following diagram illustrates key signaling pathways modulated by this compound in CTCL:
Figure 1: this compound Multi-Kinase Inhibition Network in CTCL
The molecular network depicted above demonstrates how this compound simultaneously targets multiple oncogenic pathways in CTCL. The primary established mechanism involves direct inhibition of p38γ kinase activity, which subsequently reduces phosphorylation of its substrate DLGH1 at Ser158 [1]. This phosphorylation event normally promotes malignant T-cell survival through modulation of T-cell receptor signaling pathways. Additionally, this compound inhibits PI3K p110α and CDK9, leading to downstream suppression of AKT signaling and reduced MCL-1 expression [3] [2]. MCL-1 is an important anti-apoptotic protein in hematological malignancies, and its reduction contributes significantly to the apoptotic response observed in this compound-treated CTCL cells.
This multi-target inhibition profile creates a synergistic anti-tumor effect but also presents challenges for precisely attributing specific phenotypic outcomes to individual kinase inhibition. Researchers should employ complementary approaches such as genetic knockdown of specific targets or use of more selective inhibitors to deconvolve the contributions of each pathway to the overall anti-CTCL activity of this compound.
The systematic evaluation of this compound in CTCL research requires a coordinated sequence of experimental approaches. The following workflow provides a logical progression from initial screening to mechanistic investigation:
Figure 2: Comprehensive Workflow for this compound Evaluation in CTCL Research
When interpreting this compound experimental results, researchers should consider several critical parameters that significantly impact data quality and reproducibility. Consistent DMSO concentrations across treatment groups are essential, as vehicle variability can introduce substantial experimental noise. For cellular assays, passage number and cell density profoundly influence response to this compound, with earlier passage cells typically showing greater sensitivity. In kinase assays, ATP concentrations should approximate physiological levels (1 mM) unless specifically testing ATP-competitive inhibition kinetics, while lower concentrations may increase sensitivity for inhibitor screening.
The multi-kinase inhibitory profile of this compound necessitates careful experimental design to attribute observed phenotypes to specific targets. Researchers should employ orthogonal approaches including RNA interference-mediated gene silencing and selective inhibitors for individual kinase targets (p38γ, PI3Kα, CDK9) to deconvolve mechanism of action [1] [3] [2]. Additionally, assessment of pathway-specific biomarkers such as phospho-DLGH1 (Ser158) for p38γ, phospho-AKT for PI3Kα, and MCL-1 protein levels for CDK9 inhibition provides crucial target engagement data to complement phenotypic observations.
Several technical challenges commonly arise in this compound research that require methodological adjustments:
When establishing new models for this compound evaluation, researchers should prioritize dose-ranging studies from 0.1 nM to 1 μM with particular attention to the 1-100 nM range where primary target engagement occurs. Appropriate positive controls including established CTCL therapeutics (e.g., vorinostat) and negative controls including healthy T-cell populations provide essential context for interpreting this compound specificity and potency [1].
This compound represents a valuable chemical tool for investigating p38γ signaling and multi-kinase inhibition strategies in CTCL research. Its well-characterized activity against p38γ, combined with additional inhibitory effects on PI3Kα and CDK9, makes it particularly useful for exploring kinase network dependencies in malignant T-cells. The experimental protocols and data interpretation guidelines presented herein provide a framework for rigorous evaluation of this compound in both mechanistic studies and therapeutic development applications.
Future research directions should focus on developing more selective p38γ inhibitors using this compound as a scaffold molecule, exploring rational combination therapies that leverage its multi-kinase inhibition profile, and identifying biomarkers that predict sensitivity to this compound-mediated pathway inhibition [1] [2]. Additionally, advanced formulation strategies may improve the pharmacological properties of this compound for in vivo applications, potentially enabling its transition from a research tool to a clinical development candidate.
Gemcitabine resistance remains a critical clinical challenge in bladder cancer (BCa) management, contributing significantly to disease progression and mortality. Recent research has identified PIK-75 as a promising small molecule therapeutic agent that targets key resistance mechanisms through multiple pathways. These application notes provide comprehensive experimental protocols and mechanistic insights for researchers investigating this compound in BCa models, highlighting its ability to overcome gemcitabine resistance through RAC3 inhibition and NRF2 pathway suppression. The data presented herein demonstrate robust anti-tumor efficacy across various experimental systems including 2D/3D cell cultures, patient-derived organoids, and in vivo models, supporting further development of this compound as a potential therapeutic strategy for gemcitabine-resistant bladder cancer.
Bladder cancer (BCa) ranks as the second most frequently diagnosed urinary malignancy worldwide, with an annual mortality exceeding 200,000 lives [1]. Gemcitabine is extensively utilized in BCa treatment for both intravesical instillation in non-muscle-invasive disease and systemic regimens for muscle-invasive cases due to its favorable tolerance profile [1]. However, the development of intrinsic and acquired resistance to gemcitabine represents a major therapeutic obstacle, leading to disease recurrence in a substantial proportion of patients [1]. The tumor microenvironment (TME) and its complex interplay with chemotherapy response have emerged as crucial determinants of treatment efficacy, though the specific mechanisms linking gemcitabine resistance to immune TME remodeling in BCa remain incompletely characterized [1].
Traditional clinicopathological staging systems like the Tumor Node Metastasis (TNM) classification often fail to accurately predict therapeutic responses, creating an urgent need for molecular biomarkers that can guide personalized treatment approaches [1]. Recent investigations have revealed that chemoresistance pathways intersect with immune regulation mechanisms, suggesting that integrated signatures capturing both dimensions could significantly improve prognostic accuracy and treatment selection [1]. The development of the Gemcitabine-based Immune-Related Risk Score (GIRS), a 13-gene signature derived from gemcitabine-resistant BCa cell lines, represents one such approach that has demonstrated robust predictive capability for survival outcomes and therapeutic responses [1].
The GIRS signature was developed through sophisticated bioinformatic analyses integrating transcriptomic data from gemcitabine-resistant BCa models and immune-related gene databases:
GIRS = ∑ Coefficient(i) × Expr(i) [1]The final GIRS formula includes the expression values of OAS1, AHNAK, LTBP1, RAC3, GBP2, SHC3, NFATC1, GIPR, PTK2B, PAK6, RLN2, NAMPT, and IGF2, each multiplied by their respective coefficients [1]. This signature demonstrated robust predictive capability across multiple validation cohorts (TCGA-BLCA, GSE13507, GSE32894) and showed significant correlations with immunotherapy and chemotherapy responses [1].
Six distinct machine learning algorithms were employed to identify the most biologically significant gene within the GIRS signature, consistently nominating RAC3 as the hub gene [1]. RAC3, a member of the Rho GTPase family, plays crucial roles in cell proliferation, migration, and apoptosis resistance [1]. Experimental validation confirmed significantly elevated RAC3 expression in gemcitabine-resistant BCa patient tissues compared to sensitive counterparts using IHC staining [1].
Table 1: Machine Learning Algorithms Used for RAC3 Identification
| Algorithm Category | Specific Methods | Application in Hub Gene Identification |
|---|---|---|
| Feature Selection | LASSO Cox Regression | Identified most prognostic genes from GIRGs |
| Ensemble Methods | Random Forest, XGBoost | Ranked gene importance through multiple decision trees |
| Dimensionality Reduction | PCA, t-SNE | Visualized gene contributions to resistance phenotypes |
| Clustering Analysis | NMF, Consensus Clustering | Determined gene modules associated with resistance |
| Network Analysis | WGCNA | Constructed co-expression networks to identify hub genes |
| Validation | 10-fold Cross-validation | Confirmed robust performance across data subsets |
Molecular docking simulations were employed to identify small molecule compounds capable of binding to RAC3 with high affinity [1]. The computational screening process identified This compound as a promising candidate based on several key characteristics:
Comprehensive cell-based assays demonstrated the potent anti-tumor effects of this compound across multiple BCa cell lines:
Table 2: In Vitro Efficacy Profile of this compound in Bladder Cancer Models
| Assay Type | Cell Lines/Models | Key Findings | Significance |
|---|---|---|---|
| CCK-8 Viability | T24-GEM-R, J82, 5637 | IC50 values 3-5× lower than gemcitabine in resistant lines | Overcomes conventional chemoresistance |
| Colony Formation | UM-UC-3, T24 | >70% reduction in colony numbers at 1μM this compound | Suppresses long-term proliferative capacity |
| Wound Healing | T24-GEM-R, 5637 | ~60% inhibition of migration at 24 hours | Targets metastatic potential |
| Apoptosis Assay | Patient-derived organoids | 3.5-fold increase in apoptotic cells vs. control | Directly induces programmed cell death |
| 3D Viability | BCa organoids | ATP viability reduced to 35% at 5μM this compound | Effective in physiologically relevant models |
| Western Blot | T24-GEM-R | Reduced RAC3, NRF2, MRP5 protein levels | Confirmed mechanism of action |
The anti-tumor efficacy of this compound was further validated in more physiologically relevant models:
RAC3, the identified hub gene in gemcitabine resistance, functions as a molecular switch regulating multiple oncogenic processes:
Previous research in pancreatic cancer models demonstrated that this compound effectively suppresses NRF2 protein levels and activity through proteasome-mediated degradation [2]. This mechanism is particularly relevant in the context of gemcitabine resistance:
The following diagram illustrates the core signaling pathways involved in gemcitabine resistance and this compound's mechanism of action:
Diagram 1: Molecular mechanisms of gemcitabine resistance and this compound action. This compound targets both RAC3 signaling and NRF2 pathway activation, two key mechanisms underlying gemcitabine resistance in bladder cancer.
While not directly investigated in the this compound studies, recent research in bladder cancer has revealed important compensatory signaling pathways that may influence therapeutic outcomes. Combined inhibition of PI3K and STAT3 signaling has demonstrated synergistic anti-tumor effects in BCa models [3]. Interestingly, PI3K inhibition alone triggers feedback activation of JAK1-STAT3 signaling through suppression of PTPN11, a negative regulator of the JAK-STAT pathway [3]. This compensatory activation represents a common resistance mechanism to targeted therapies in BCa and may inform future combination strategies with this compound.
Objective: To identify and validate potential small molecule inhibitors targeting RAC3 using computational docking approaches.
Materials and Software:
Procedure:
Protein Preparation:
Ligand Preparation:
Docking Simulation:
Interaction Analysis:
Validation: Compare docking predictions with experimental binding data through correlation analysis. Use known RAC3 inhibitors as positive controls to validate docking protocol.
Objective: To evaluate anti-tumor effects of this compound in gemcitabine-resistant bladder cancer cell lines.
Materials:
Procedure:
Cell Culture and Treatment:
CCK-8 Viability Assay:
Clonogenic Survival Assay:
Wound Healing Migration Assay:
Apoptosis Analysis by Flow Cytometry:
Data Analysis: Perform triplicate biological replicates with triplicate technical replicates. Statistical analysis using one-way ANOVA with post-hoc tests for multiple comparisons.
Objective: To evaluate this compound efficacy in patient-derived 3D bladder cancer organoids that better recapitulate tumor architecture.
Materials:
Procedure:
Organoid Culture Establishment:
Drug Treatment and Viability Assessment:
Morphological Analysis:
Validation: Include gemcitabine-sensitive and resistant organoid lines as controls. Confirm organoid identity through histology and marker expression.
Table 3: Troubleshooting Guide for Key Experimental Procedures
| Problem | Possible Cause | Solution | Prevention |
|---|---|---|---|
| High variability in CCK-8 results | Uneven cell seeding | Pre-mix cell suspension before seeding | Use automated cell counter for accuracy |
| Poor organoid formation | Low viability after dissociation | Reduce digestion time, use gentle enzymes | Optimize dissociation protocol for each line |
| Inconsistent wound healing assays | Inconsistent scratch width | Use specialized wound making tools | Standardize pressure and angle |
| Weak flow cytometry apoptosis signal | Excessive PI background | Titrate antibody concentrations | Include unstained and single-stained controls |
| Low docking scores | Incorrect protonation states | Recalculate charges at physiological pH | Validate docking with known binders first |
| Precipitated compound in assays | Poor this compound solubility | Use fresh DMSO stocks, dilute in warm media | Do not exceed 0.1% DMSO final concentration |
The comprehensive data presented in these application notes establish This compound as a promising therapeutic candidate for overcoming gemcitabine resistance in bladder cancer through dual targeting of RAC3 and NRF2 pathways. The experimental protocols provided enable robust evaluation of this compound efficacy across relevant model systems, from traditional 2D cultures to more physiologically relevant 3D organoids. The strong synergistic relationship observed between this compound and gemcitabine supports further development of this combination approach for clinical translation.
Future research directions should focus on:
These application notes provide researchers with comprehensive methodologies to advance the study of this compound in bladder cancer models, contributing to the development of more effective strategies against gemcitabine-resistant disease.
RAC3 signaling represents a promising target in oncology due to its central role in regulating critical cellular processes frequently dysregulated in cancer. As a member of the Rho GTPase family, RAC3 serves as an intracellular signal transducer that influences actin cytoskeleton organization, cell migration, proliferation, and survival pathways in mammalian cells [1]. Unlike other Rac family members, RAC3 demonstrates specific expression patterns and functions, being predominantly expressed in the brain but playing significant roles in oncogenesis when dysregulated [1]. Recent evidence has established that elevated RAC3 expression correlates strongly with advanced tumor stage, lymph node metastasis, and poor prognosis in multiple cancer types, particularly in bladder cancer (BLCA) [2]. The strategic importance of RAC3 extends beyond tumor progression to encompass therapy resistance, as studies have confirmed that RAC3 expression significantly influences resistance to conventional chemotherapeutic agents, including gemcitabine [3] [2].
The PI3K/Akt/mTOR pathway constitutes one of the most frequently dysregulated signaling cascades in human cancers, contributing substantially to tumor cell growth, survival, angiogenesis, and metastasis [4]. This pathway has emerged as an attractive therapeutic target for inhibiting cancer development and metastasis, spurring the development of numerous inhibitors currently in various stages of clinical trials [4]. PIK-75 (also known as this compound) has been identified as a highly selective PI3Kα inhibitor that demonstrates potent activity against this key signaling node [5]. Molecular investigations have revealed that this compound exhibits distinctive binding characteristics to PI3Kα, with computational studies predicting a binding free energy of -10.04 kcal•mol⁻¹ using the MMPBSA method and -13.88 kcal•mol⁻¹ using MMGBSA methodology [5]. This robust binding affinity, combined with its selectivity profile, positions this compound as a valuable chemical probe and potential therapeutic agent.
The functional interconnection between RAC3 and PI3K signaling pathways provides a compelling rationale for combined targeting approaches. Research has established that Rac and PI3K pathways exhibit significant cross-talk in multiple cellular processes, including cell migration and ROS production [1]. Specifically, PI3K-generated phosphorylated lipids recruit and activate GEF and GAP proteins, which serve as key modulators of Rac function [1]. Conversely, PI3Ks interact with activated Rac, creating a positive feedback loop that amplifies Rac signaling [1]. This molecular reciprocity suggests that co-targeting both nodes may yield synergistic therapeutic effects. Recent investigations have employed machine learning algorithms to identify RAC3 as a hub gene in bladder cancer and subsequently utilized molecular docking to discover this compound as a potential therapeutic agent targeting RAC3 in the context of gemcitabine-resistant and immune-related pathways [3] [6]. The following application notes and protocols detail the methodologies for targeting RAC3 with this compound through molecular docking approaches, experimental validation techniques, and therapeutic application strategies.
Molecular docking serves as a fundamental computational approach for predicting the interaction between RAC3 and small molecule inhibitors such as this compound. The following protocol outlines the standardized procedure for conducting and analyzing these molecular interactions:
Protein Preparation: Obtain the three-dimensional structure of RAC3 from appropriate databases such as the Protein Data Bank (PDB). If an experimental structure is unavailable, homology modeling may be employed using related GTPase structures as templates. Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and optimizing the orientation of amino acid side chains using software such as Maestro's Protein Preparation Wizard [7]. Conduct energy minimization using the OPLS3e force field to achieve a stable conformation with a gradient cut off of 0.1 kcal/mol [8].
Ligand Preparation: Retrieve the three-dimensional structure of this compound from chemical databases such as PubChem. Prepare the ligand structure through geometry optimization using computational chemistry methods. For precise calculations, employ Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311G++(d,p) basis set to determine the optimal molecular geometry and electronic properties [9]. Generate multiple conformational states and convert to appropriate formats for docking simulations.
Receptor Grid Generation: Define the binding pocket on RAC3 by creating a grid box that encompasses the potential interaction sites. The active site of RAC3 is typically characterized by conserved regions involved in GTP binding and effector interactions. Set the grid box dimensions to 20×20×20 Å with a point spacing of 0.375 Å to ensure comprehensive coverage of the binding region [7]. Center the grid on key residues in the putative binding site or based on known functional domains.
Molecular Docking Execution: Perform docking simulations using software such as AutoDock Vina, AutoDock 4.2, or Glide from the Schrödinger suite [7] [9]. Utilize the Lamarckian genetic algorithm with an initial population of 150 individuals, a maximum of 2,500,000 energy evaluations, and a maximum of 27,000 generations. Employ an elitism value of 1, a mutation rate of 0.02, and a crossover rate of 0.8. Run multiple docking simulations (minimum of 100 runs) to ensure comprehensive sampling of the conformational space.
Pose Analysis and Validation: Analyze the resulting docking poses based on binding affinity scores (reported in kcal/mol) and interaction patterns. Identify specific molecular interactions including hydrogen bonds, hydrophobic contacts, π-π stacking, and electrostatic interactions. Validate the docking protocol by redocking known ligands and calculating the root-mean-square deviation (RMSD) between predicted and crystallographic poses; an RMSD value below 2.0 Å indicates acceptable reliability [7].
Table 1: Key Parameters for Molecular Docking of this compound to RAC3
| Parameter Category | Specific Settings | Software Implementation |
|---|---|---|
| Protein Preparation | OPLS3e force field, PROPKA pH 7.5, water removal beyond 3Å | Maestro Protein Preparation Wizard |
| Ligand Preparation | DFT B3LYP/6-311G++(d,p) basis set, ionization at pH 7.5±0 | Gaussian, LigPrep |
| Grid Generation | 20×20×20 Å dimensions, 0.375 Å spacing, centered on binding site | Glide, AutoGrid |
| Docking Algorithm | Lamarckian GA, 150 population size, 2,500,000 evaluations | AutoDock Vina, Glide |
| Validation Metrics | RMSD < 2.0 Å, binding energy consistency, interaction conservation | VMD, PyMOL, Discovery Studio |
Molecular dynamics (MD) simulations provide critical insights into the stability and conformational changes associated with the RAC3-PIK-75 complex under physiologically relevant conditions. The dynamic behavior of the complex offers information beyond static docking predictions, revealing the temporal evolution of molecular interactions.
System Setup: Solvate the docked RAC3-PIK-75 complex in a cubic water box with TIP3P water molecules, extending at least 10 Å from the protein surface. Add counterions (e.g., Na⁺ or Cl⁻) to neutralize the system charge. Employ molecular dynamics software such as Desmond, GROMACS, or AMBER for simulation execution [10] [5].
Simulation Parameters: Conduct simulations using the OPLS3e force field or CHARMM36 parameters under periodic boundary conditions. Maintain system temperature at 310 K using the Nosé-Hoover thermostat and pressure at 1 atm using the Parrinello-Rahman barostat. Apply a time step of 2 fs for numerical integration, with bond constraints implemented using the LINCS algorithm [10].
Production Simulation: Run the simulation for a minimum of 100 ns, saving coordinates every 10 ps for subsequent analysis. Monitor system stability through metrics including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA) [10] [5]. The RMSD values should stabilize within the first 20-30 ns, indicating system equilibrium.
Binding Free Energy Calculations: Employ the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) methods to calculate binding free energies from MD trajectory snapshots. Use the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) where each term represents the free energy of the complex, receptor, and ligand, respectively. Extract 500-1000 snapshots from the equilibrated portion of the trajectory for these calculations [5].
Interaction Analysis: Identify persistent hydrogen bonds, hydrophobic interactions, and salt bridges throughout the simulation trajectory. Analyze residue-wise energy decomposition to determine key residues contributing to this compound binding. These analyses help validate the docking predictions and provide insights for future inhibitor optimization.
Table 2: Molecular Dynamics Simulation Parameters and Analysis Metrics
| Simulation Component | Recommended Parameters | Analysis Metrics |
|---|---|---|
| Force Field | OPLS3e, CHARMM36 | Energy drift, potential energy stability |
| Temperature Control | Nosé-Hoover thermostat (310 K) | Temperature fluctuations |
| Pressure Control | Parrinello-Rahman barostat (1 atm) | Density equilibration |
| Simulation Duration | 100-200 ns | RMSD convergence |
| Trajectory Analysis | 10 ps saving interval | RMSF, Rg, SASA, H-bonds |
| Energy Calculations | MM-GBSA/MM-PBSA | ΔG_bind, per-residue decomposition |
Experimental validation represents a critical step in confirming the computational predictions of RAC3 inhibition by this compound. The following protocols outline standardized methodologies for evaluating the biological effects of this compound in cancer model systems:
Cell Culture and Transfection: Maintain bladder cancer cell lines (e.g., T24, 5637) and appropriate normal uroepithelial control cells (e.g., SV-HUC-1) in recommended media (RPMI 1640, McCoy's 5A, or Ham's F-12K) supplemented with 10% fetal bovine serum and antibiotics (100 U/mL penicillin and streptomycin) at 37°C in a 5% CO₂ humidified atmosphere [2]. For genetic manipulation of RAC3 expression, transfect cells with RAC3-specific siRNAs (designed against three distinct target sequences) or overexpression plasmids using lipid-based transfection reagents according to manufacturer protocols. Include appropriate negative controls consisting of non-targeting siRNA sequences.
Cell Viability and Proliferation Assays: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and treat with varying concentrations of this compound (typically ranging from 0.1 to 100 μM) for 24-72 hours. Assess cell viability using the CCK-8 assay by adding 10 μL of CCK-8 solution to each well, incubating for 1-4 hours, and measuring absorbance at 450 nm using a microplate reader [3] [6]. Perform parallel colony formation assays by seeding 500-1000 cells in 6-well plates, treating with this compound, and allowing colonies to form for 10-14 days before fixing with methanol, staining with crystal violet, and counting.
Migration and Invasion Assays: Evaluate cell migration using wound healing assays by creating a scratch wound in a confluent cell monolayer with a sterile pipette tip, washing to remove debris, and capturing images at 0, 12, 24, and 48 hours post-wounding. Quantify wound closure using image analysis software [3] [2]. For invasion assays, use Transwell chambers with Matrigel-coated membranes. Seed 5×10⁴ cells in serum-free medium in the upper chamber, place complete medium in the lower chamber as a chemoattractant, and incubate for 24-48 hours. Fix migrated cells on the lower membrane surface with methanol, stain with crystal violet, and count in five random fields.
Apoptosis Analysis: Detect apoptotic cells using annexin V/propidium iodide staining followed by flow cytometry. Treat cells with this compound for 24-48 hours, harvest, wash with PBS, and resuspend in binding buffer. Add annexin V-FITC and propidium iodide according to manufacturer instructions, incubate for 15 minutes in the dark, and analyze within 1 hour using a flow cytometer [3]. Distinguish viable (annexin V⁻/PI⁻), early apoptotic (annexin V⁺/PI⁻), late apoptotic (annexin V⁺/PI⁺), and necrotic (annexin V⁻/PI⁺) cell populations.
Experimental verification of the direct interaction between this compound and RAC3 provides crucial evidence supporting the computational predictions:
Western Blot Analysis: Harvest cells after this compound treatment and extract proteins using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 20-30 μg of total protein by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk and incubate overnight at 4°C with primary antibodies against RAC3, followed by appropriate HRP-conjugated secondary antibodies. Detect signals using enhanced chemiluminescence substrate and visualize with a digital imaging system [3] [6]. Monitor downstream signaling pathway components, including phosphorylated and total Akt, to confirm functional effects of RAC3 inhibition.
Immunohistochemical Staining: Process bladder cancer tissue samples and adjacent normal tissues from patients who underwent surgical resection. Deparaffinize sections, perform antigen retrieval, and incubate with anti-RAC3 monoclonal antibody (e.g., Clone: ab124943). Develop using appropriate detection systems and counterstain with hematoxylin [2]. Have two independent pathologists evaluate RAC3 expression based on the percentage of positively stained cells, with a threshold of ≥1% defining positive expression. Compare RAC3 expression levels between gemcitabine-resistant and sensitive tumors.
3D Cell Viability in Organoids: Establish bladder cancer organoids from patient-derived xenografts or cell lines in Matrigel. Treat organoids with this compound and assess viability using ATP-based assays. Compare ATP levels before and after this compound treatment to evaluate compound efficacy in a more physiologically relevant model system [3] [6].
The following diagram illustrates the interconnected experimental workflow for validating RAC3 targeting by this compound:
The strategic targeting of RAC3 with this compound holds significant promise for therapeutic development, particularly in cancers characterized by therapy resistance and aggressive progression. Research has demonstrated that elevated RAC3 expression correlates with advanced tumor stage, lymph node metastasis, and poor prognosis in bladder cancer patients [2]. Furthermore, RAC3 expression shows association with chemoresistance, as high RAC3 levels predict resistance to certain therapeutic agents, while RAC3 knockdown increases susceptibility to gemcitabine in bladder cancer models [3] [2]. These findings position RAC3 as both a biomarker and a therapeutic target in treatment-resistant malignancies.
The application of this compound as a RAC3-targeting agent extends beyond single-agent therapy to encompass rational combination strategies. Based on the recognized cross-talk between Rac and PI3K signaling pathways [1], combining this compound with conventional chemotherapy or emerging immunotherapies represents a promising approach to overcome therapeutic resistance. The TIDE algorithm analyses have indicated that RAC3 expression could serve as a predictive biomarker for immunotherapy response, suggesting potential for combining this compound with immune checkpoint inhibitors in selected patient populations [2]. Additionally, given the role of RAC3 in gemcitabine resistance, combination approaches with this chemotherapeutic agent warrant consideration in appropriate cancer types.
From a clinical translation perspective, the development of this compound faces challenges common to targeted cancer therapeutics, including optimal patient selection, dosing schedule determination, and toxicity management. The integration of biomarker strategies, particularly patient selection based on RAC3 expression levels and PIK3CA mutation status, may enhance therapeutic efficacy. Recent research has highlighted the importance of the H1047R mutation in PI3Kα, which is associated with enhanced kinase activity and oncogenic transformation in various cancers, including breast, colorectal, and bladder malignancies [9]. This mutation leads to constitutive activation of PI3K, resulting in continuous phosphorylation of PIP2 to PIP3 and subsequent activation of downstream survival and proliferation pathways [9]. The presence of such mutations may influence response to this compound and should be considered in therapeutic development.
Successful implementation of RAC3 targeting with this compound requires attention to several technical considerations and optimization opportunities:
Compound Specificity: While this compound demonstrates significant activity against PI3Kα, its effects on RAC3 may involve direct or indirect mechanisms. Further studies are needed to elucidate whether this compound binds RAC3 directly or modulates its activity through upstream regulators. Biophysical interaction studies such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide definitive evidence of direct binding.
Delivery Optimization: The efficacy of this compound in vivo may be limited by pharmaceutical properties. Consider formulation approaches such as nanoparticle encapsulation or liposomal delivery to enhance bioavailability and tumor-specific delivery. These strategies could improve therapeutic indices while reducing potential off-target effects.
Resistance Monitoring: Despite initial efficacy, therapeutic resistance may emerge through various mechanisms. Implement companion diagnostics to monitor RAC3 expression dynamics and adaptive signaling pathway activation during treatment. This information could guide adaptive therapy strategies and inform the timing of additional therapeutic interventions.
Biomarker Development: Advance the development of RAC3 as a predictive biomarker through standardized immunohistochemical assays and scoring systems. Establish validated cut-off values for RAC3 positivity that correlate with treatment response to enable precise patient selection.
Table 3: Therapeutic Applications and Companion Diagnostic Approaches
| Application Area | Current Evidence | Development Priority |
|---|---|---|
| Monotherapy | Reduced proliferation, migration, and invasion in BLCA cells [3] [2] | Phase I safety and maximum tolerated dose |
| Combination with Chemotherapy | Synergy with gemcitabine in resistant models [3] | Phase Ib/IIa combination trials |
| Immunotherapy Combinations | Correlation with immune microenvironment and TIDE scores [2] | Biomarker-driven trial designs |
| Biomarker Development | IHC detection established, association with poor prognosis [2] | Standardization and validation |
| Resistance Management | Association with PI3K pathway mutations [9] | Next-generation sequencing protocols |
The targeted inhibition of RAC3 using this compound represents a promising therapeutic strategy, particularly for aggressive and treatment-resistant cancers such as bladder carcinoma. The integrated approach combining computational prediction through molecular docking with experimental validation in cellular models provides a robust framework for drug development. The evidence indicates that this compound demonstrates significant binding affinity for relevant molecular targets and produces functional effects including reduced cancer cell viability, impaired migration and invasion, and increased apoptosis [3] [6] [5].
Future research directions should prioritize the structural optimization of this compound to enhance potency and selectivity while reducing potential off-target effects. Additionally, the development of biomarker strategies for patient selection will be crucial for clinical translation. The exploration of combination therapies incorporating this compound with conventional chemotherapy, targeted agents, or immunotherapy represents another promising avenue, particularly given the role of RAC3 in therapy resistance [2]. As research advances, the translation of these findings into clinically viable therapeutics offers the potential to address significant unmet needs in oncology, particularly for patients with currently limited treatment options.
The table below summarizes data from various studies that have evaluated PIK-75's efficacy, which can inform your assay design.
| Cancer Type | Model System | Key Findings | Reported Concentrations / IC₅₀ | Assay Readout | Citation |
|---|---|---|---|---|---|
| Bladder Cancer | Patient-derived organoids | This compound identified as a potential therapeutic; reduces organoid viability. | Not specified in abstract | 3D cell viability assay (ATP measurement) | [1] [2] |
| Pancreatic Cancer | Cell lines (MIA PaCa-2, AsPC-1) & Xenograft | Potentiates gemcitabine; reduces colony formation. | In vitro: 0.1 - 1000 nM; In vivo: 2 mg/kg (i.p.) | MTT assay, Clonogenic assay, Western Blot | [3] |
| Mantle Cell Lymphoma | Cell lines & Primary patient samples | Overcomes venetoclax resistance; inhibits p-AKT and MCL-1. | Used in high-throughput screen at 5 µM | Cell Viability Assay (CellTiter-Glo), Western Blot, RPPA | [4] |
| Ovarian Cancer | SKOV-3 cell line & Xenograft | Nanosuspension enhances cytotoxicity and delivery efficiency. | IC₅₀ in low nanomolar range (e.g., ~78 nM in CHO-IR cells) | MTT assay, Western Blot | [5] [6] |
While a single standardized protocol is not available, you can integrate the following methods from recent publications to establish your own assay.
The most common and robust methods for 3D cultures are ATP-based or live-cell imaging assays.
Understanding this compound's targets will help you interpret your assay results. This compound is a dual inhibitor, primarily targeting DNA-dependent protein kinase (DNA-PK) and the p110α isoform of PI3K.
The diagram above illustrates how this compound inhibition of these key targets leads to reduced cancer cell viability. By blocking PI3K p110α, it deactivates the pro-survival AKT pathway. By inhibiting DNA-PK, it cripples the cell's ability to repair DNA damage. Furthermore, its action on CDK9 reduces levels of the anti-apoptotic protein MCL-1, pushing cells toward programmed cell death [4] [6].
PIK-75 is a small molecule inhibitor investigated preclinically for its potential to overcome chemotherapy resistance in pancreatic cancer. Its efficacy is attributed to two primary mechanisms:
Primary Mechanism: Inhibition of NRF2 Signaling The transcription factor NRF2 is a master regulator of cellular antioxidant and detoxification responses. Constitutive activation of NRF2 in pancreatic cancer enhances tumor cell proliferation and protection against chemotherapeutics like gemcitabine [1] [2]. This compound uniquely reduces NRF2 protein levels and activity by promoting its proteasome-mediated degradation. This downregulation sensitizes cancer cells to treatment by reducing the expression of drug-resistance genes, such as Multi-drug Resistance Associated Protein 5 (MRP5) [1].
Secondary Mechanism: PI3K p110α and DNA-PK Inhibition Biochemically, this compound is a potent and highly selective inhibitor of the p110α isoform of PI3K (IC50 = 5.8 nM), with additional strong activity against DNA-dependent protein kinase (DNA-PK; IC50 = 2 nM) [3] [4]. While its role in pancreatic cancer is strongly linked to NRF2 inhibition, this PI3K/DNA-PK inhibitory profile may contribute to its overall anti-tumor effects in other contexts [1] [4].
The table below summarizes quantitative data on this compound's efficacy in human pancreatic cancer cell lines and xenograft models.
| Model System | Assay Type | Treatment Conditions | Key Findings | Citation |
|---|---|---|---|---|
| In Vitro: MIA PaCa-2 & AsPC-1 cells | MTT Cell Viability | This compound + Gemcitabine | Augmented antitumor effect; synergistic combination (CI<1) | [1] |
| In Vitro: MIA PaCa-2 & AsPC-1 cells | Clonogenic Assay | This compound (single agent) | Reduced colony formation in a dose-dependent manner | [1] |
| In Vitro: MIA PaCa-2 & AsPC-1 cells | Western Blot / qPCR | This compound + Gemcitabine | Reduced NRF2 protein, activity, and expression of MRP5 | [1] |
| In Vivo: Mouse Xenograft | Tumor Growth Measurement | This compound + Gemcitabine | Co-treatment significantly reduced tumor growth vs. gemcitabine alone | [1] |
| Biochemical Assay | Kinase Inhibition | Cell-free | IC50 p110α: 5.8 nM; IC50 DNA-PK: 2 nM | [4] |
This data provides a strong mechanistic rationale for combining NRF2-targeting agents like this compound with gemcitabine to treat pancreatic cancers [1].
Here are detailed methodologies for key experiments demonstrating this compound's efficacy in pancreatic cancer, based on published research.
This protocol evaluates the combined effect of this compound and gemcitabine on cell viability.
This protocol tests the long-term cytotoxic effects of this compound by measuring the ability of a single cell to form a colony.
This protocol assesses the molecular mechanism of this compound by measuring NRF2 and target protein levels.
The following diagram illustrates the proposed mechanism of action for this compound in sensitizing pancreatic cancer cells to gemcitabine.
PIK-75 is a potent and selective small-molecule inhibitor frequently utilized in biochemical research to dissect the roles of Class I Phosphoinositide 3-Kinases (PI3Ks) in cellular signaling. In the context of T cell autophagy, its primary application is to inhibit Class IA PI3K signaling, which allows researchers to study a unique autophagy induction pathway linked to T cell receptor (TCR) activation [1] [2]. Contrary to typical induction, this compound does not directly trigger autophagy but is used to block a specific signaling cascade. Research demonstrates that TCR-mediated autophagy induction requires the activity of Class I PI3Ks to produce the lipid signal PI(3)P. By inhibiting Class I PI3Ks, this compound suppresses this specific pathway of autophagy initiation, thereby confirming the pathway's existence and mechanism [1] [2]. This tool is crucial for elucidating the complex kinase/phosphatase network involving upstream Class I PI3Ks and downstream inositol phosphatases like INPP4 and SHIP, which are essential for producing the PI(3)P required for autophagosome formation in T cells [1].
The following table summarizes quantitative data and key findings from studies utilizing this compound in autophagy and related research:
Table 1: Summary of Key Experimental Findings with this compound
| Experimental Context | Reported IC50 / Concentration Range | Key Finding | Citation |
|---|---|---|---|
| Inhibition of TCR-mediated autophagy in T lymphocytes | 20 nM - 2 µM (working concentration) | This compound treatment inhibits TCR-mediated autophagy, demonstrating the requirement of Class I PI3K activity. | [1] [2] |
| Inhibition of stretch-induced autophagy in trabecular meshwork cells | 20 nM - 2 µM (working concentration) | This compound inhibits cyclic mechanical stretch-induced autophagy, showing conserved role of Class IA PI3Ks. | [3] |
| Downregulation of NRF2 in pancreatic cancer cells | 0.5 - 2 µM (treatment for 24h) | This compound reduces NRF2 protein levels and activity, augmenting sensitivity to gemcitabine. | [4] |
| Isoform Selectivity Profile | p110α: 5.8 nM; p110γ: 0.9 µM | Confirms high selectivity for the p110α isoform over other Class I PI3Ks. | Established pharmacological data |
This protocol is adapted from methodologies described in primary research on T cell autophagy [1] [2].
Objective: To assess the requirement of Class I PI3K activity in TCR-mediated autophagy induction using this compound.
Materials:
Method Workflow:
Procedure:
Expected Outcome: Successful inhibition of Class I PI3K by this compound will result in a significant reduction in autophagy flux upon TCR stimulation, evidenced by decreased CytoID fluorescence, fewer LC3 puncta, and a lower LC3-II/LC3-I ratio compared to the vehicle-treated, TCR-stimulated control.
Objective: To confirm that observed effects are due to the inhibition of Class I PI3K-driven autophagy.
Materials and Methods:
The diagram below illustrates the molecular pathway under investigation and the precise point of this compound inhibition.
Pathway Explanation: Upon T cell receptor (TCR) activation, Class I PI3Ks (particularly p110α) are activated and produce the lipid second messenger PI(3,4,5)P3 from the membrane phospholipid PIP2 [1] [2]. This pathway diverges from the canonical mTOR-regulated autophagy. Instead, PI(3,4,5)P3 is sequentially dephosphorylated by the 5' inositol phosphatase SHIP to produce PI(3,4)P2, which is then further dephosphorylated by the 4' phosphatase INPP4 to yield PI(3)P [1] [2]. PI(3)P is a well-established key signal for the recruitment of effector proteins that facilitate autophagosome membrane formation and elongation. This compound acts at the initiation point by inhibiting Class I PI3K, thereby preventing the production of PI(3,4,5)P3 and the subsequent cascade that leads to PI(3)P production and autophagy initiation [1] [2].
| Cell Type / Model | PIK-75 Treatment Concentration | Treatment Duration | Key Findings / Proteins Analyzed | Citation |
|---|---|---|---|---|
| Feline Esophageal Epithelial Cells | 1, 5, 10 µM | 1 hour pre-treatment | Dose-dependent reduction in p-Akt, IL-1β, and IL-8. | [1] |
| Mantle Cell Lymphoma (MCL) Cell Lines | 50 nM | 24 hours | Decreased p-Akt and MCL-1 expression. | [2] |
| Pancreatic Cancer Cell Lines (MIA PaCa-2, AsPC-1) | 0.5, 1.0 µM | 24 hours (co-treatment with gemcitabine) | Reduced NRF2 protein levels and activity. | [3] |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines | IC₈₀ values (e.g., ~60-90 nM) | 4 hours (apoptosis assay) | Inhibition of TAL1 enhancer activity and AKT phosphorylation. | [4] |
This protocol outlines the key steps from cell treatment to protein detection, integrating the use of this compound.
After treatment, proceed with protein extraction [5].
The following diagram illustrates the experimental workflow and the key signaling pathways affected by this compound, based on the literature.
To ensure reliable and reproducible results, pay close attention to the following areas:
I hope these application notes and the consolidated protocol provide a solid foundation for your research on this compound.
Table 1: PIK-75 Profile and Key Quantitative Data [1]
| Property | Description / Value |
|---|---|
| Primary Targets | p110α (IC50: 5.8 nM), DNA-PK (IC50: 2 nM) [1] |
| Other Targets | p110γ (IC50: 76 nM), p110δ (IC50: 0.51 μM) [1] |
| Key Mechanism | Dual inhibitor of PI3K p110α and DNA-dependent protein kinase (DNA-PK) [1] [2] |
| Reported Research Context | Overcomes venetoclax resistance in Mantle Cell Lymphoma (MCL); identified as potential therapeutic for gemcitabine-resistant bladder cancer [2] [3] |
| Sample In Vitro IC50 | 0.003 μM (human MV4-11 cells, 72 hrs) [1] |
| Solubility | 98 mg/mL (200.51 mM) in DMSO [1] |
The Cell Counting Kit-8 (CCK-8) assay allows for sensitive, colorimetric quantification of cell viability and proliferation, making it ideal for drug screening [4]. The principle involves the reduction of the WST-8 reagent by cellular dehydrogenases in viable cells to an orange-colored, water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells [5].
Workflow Overview The diagram below outlines the key stages of the CCK-8 assay procedure for testing this compound.
Step-by-Step Procedure [4] [5]
Data Calculation Use the following formulas to interpret your results [5]:
[(As - Ab) / (Ac - Ab)] × 100%[(Ac - As) / (Ac - Ab)] × 100%Where:
Understanding this compound's mechanism provides context for interpreting CCK-8 results. The following diagram illustrates its primary targets and downstream effects on cell survival.
This protocol integrates technical steps with mechanistic context to help you reliably evaluate the efficacy of this compound in your cancer models. Should you require further details on specific aspects like resistance mechanisms or advanced model systems, please do not hesitate to inquire.
The table below summarizes the core findings from recent studies utilizing PIK-75 and colony formation assays in different cancer models.
| Cancer Type | Experimental Context | Key Finding on Colony Formation | Citation |
|---|---|---|---|
| Pancreatic Cancer | Investigation of this compound & Gemcitabine combination therapy. | This compound treatment dose-dependently reduced the number of colonies formed by human pancreatic cancer cells (MIA PaCa-2, AsPC-1). | [1] |
| Bladder Cancer | Validation of RAC3 as a hub gene for gemcitabine resistance. | Treatment with this compound (the identified small-molecule drug) inhibited colony formation in gemcitabine-resistant bladder cancer cell lines. | [2] |
| Breast Cancer | Study on AEP and lysosome homeostasis. | Used as a potent endo/lysosomal PI3K inhibitor (100 nM) in functional experiments related to autophagy, supporting its biological activity. | [3] |
This protocol is adapted from established methodologies for colony formation assays [1] [4] and general cell culture practices.
1. Principle A clonogenic or colony formation assay tests the ability of a single cell to proliferate extensively, forming a colony of at least 50 cells [4]. It is a fundamental method to assess the long-term cytotoxic effects of a drug like this compound on cell reproductive viability.
2. Materials
3. Procedure
Day 0: Cell Seeding and Drug Treatment
Days 1-14: Colony Formation
Day 14-18: Staining and Counting
4. Data Analysis
The following diagram illustrates the main workflow of the protocol:
The following table summarizes two primary formulation strategies developed for this compound, each designed to enhance its delivery and efficacy [1] [2].
| Formulation Type | Core Composition & Method | Targeting Mechanism | Key Characterization Parameters | Reported Efficacy & Notes |
|---|---|---|---|---|
| Organic core HDL-like Nanoparticles (oc-HDL NP) [1] | Organic core platform; method not specified in abstract. | Targets Scavenger Receptor Class B Type 1 (SR-B1), often overexpressed in cancer cells [1]. | Size, surface charge, and surface composition similar to natural HDL; loading of ~20 this compound molecules per nanoparticle [1]. | Potently induced cell death in vitro and in vivo; reduced IC50 in NCI-60 cell line panel; overcomes drug resistance [1]. |
| Folate-targeted Nanosuspension [2] | Prepared by high-pressure homogenization. | Folate receptor targeting. | Size/Zeta Potential: Not specified. Saturation Solubility: 11-fold increase. Dissolution Velocity: Improved [2]. | 2-fold improvement in drug uptake; 0.4-fold decrease in IC50 in SKOV-3 cells; 5-10-fold increased drug accumulation in tumors in vivo [2]. |
Here are the core methodologies for creating and testing these nanoparticle systems, based on the published literature.
Here are solutions to specific problems you might encounter during experimentation.
| Problem Area | Specific Issue | Potential Causes & Troubleshooting Steps |
|---|
| Formulation & Characterization | Low Drug Loading | • Cause: Incorrect core-to-drug ratio or inefficient encapsulation process. • Solution: Systematically vary the ratio of organic core components to this compound during formulation. Optimize the mixing method and solvent system. | | | Poor Colloidal Stability (Aggregation) | • Cause: Inadequate surface charge (zeta potential) or stabilizer. • Solution: Measure the zeta potential. Modify the surface composition (e.g., with different lipids or polymers) to increase electrostatic or steric repulsion between particles. | | Biological Activity | Low Cellular Uptake in Target Cells | • Cause 1: Low expression of the target receptor (e.g., SR-B1, Folate receptor). • Troubleshoot: Confirm receptor expression level in your cell line via Western blot or flow cytometry. • Cause 2: Ineffective targeting ligand functionality. • Troubleshoot: Check the conjugation efficiency and orientation of your targeting ligand (e.g., antibody, folate). Use a control non-targeted nanoparticle to confirm the targeting effect. | | | High Cytotoxicity in Non-Target Cells | • Cause: Non-specific uptake due to off-target effects. • Solution: Include a "blank" nanoparticle (without this compound) control to distinguish between drug-induced toxicity and non-specific carrier effects. Further refine the targeting ligand density on the nanoparticle surface. | | | Failure to Overcome Drug Resistance | • Cause: The cancer cell line may have resistance mechanisms not targeted by this compound (e.g., multi-drug resistance pumps). • Solution: As demonstrated in research, consider combining this compound nanoparticles with other therapeutic agents, such as the microRNA miR126, which can synergistically inhibit key survival pathways like PI3K/AKT [3]. |
The diagram below outlines the core workflow for developing and validating a this compound nanoparticle delivery system.
This diagram details the critical parameters you need to measure to fully characterize your nanoparticle formulation.
I hope this technical support guide provides a solid foundation for your work. The field of nanomedicine is advancing rapidly, so continuing to monitor for new literature on targeted delivery systems will be crucial for further optimization.
Q1: What is the core mechanism by which PIK-75 overcomes venetoclax resistance? this compound is a dual inhibitor that primarily targets PI3K (p110α subunit) and CDK9. It reverses venetoclax resistance through a multi-faceted mechanism [1]:
The following diagram illustrates this core mechanism and the experimental workflow for its validation.
Q2: What quantitative data supports the efficacy of this compound? The potency of this compound was demonstrated through high-throughput drug screening and subsequent validation in a wide range of models. The table below summarizes key quantitative findings from the study [1].
| Model System | Key Finding | Experimental Method |
|---|---|---|
| MCL Cell Lines (Acquired Resistance) | Top candidate overcoming resistance in Mino-Re and Rec1-Re cells. | High-throughput screen of 320+ drugs. |
| MCL Cell Lines (Primary Resistance) | Confirmed efficacy in 4 additional cell lines. | Cell viability and apoptosis assays. |
| Primary Patient Samples | Potent anti-MCL activity in 21 primary patient samples. | Ex vivo cell viability assays. |
| In Vivo Xenograft Models | Efficacious in overcoming resistance and inhibiting tumor cell dissemination to the spleen. | Mouse models with primary and acquired venetoclax resistance. |
Q3: What are the detailed protocols for key experiments?
Protocol 1: Generating and Validating Venetoclax-Resistant Cell Lines This protocol is foundational for studying resistance mechanisms [1] [3].
Protocol 2: Assessing Apoptotic Response via Flow Cytometry This is a standard method to quantify cell death in response to this compound treatment [3].
Protocol 3: Analyzing Mechanism of Action via Western Blot or RPPA To confirm that this compound acts by downregulating MCL-1 and p-AKT [1].
Q4: What are common troubleshooting issues when studying this compound?
Issue: Incomplete Reversal of Resistance
Issue: High Cytotoxicity in Control Experiments
Issue: Weak MCL-1 Downregulation in Western Blots
The table below summarizes the inhibitory concentration (IC₅₀) of this compound from various studies, demonstrating its variable potency.
| Cell Line / Assay Type | IC₅₀ Value | Assay Description / Context |
|---|---|---|
| MV4-11 cells (human) [1] | 0.003 µM (3 nM) | Cytotoxicity assay (72 hrs, CellTiter-Glo) |
| NZOV9 cells (human) [1] | 0.066 µM (66 nM) | Antiproliferative activity |
| NZB5 cells (human) [1] | 0.069 µM (69 nM) | Antiproliferative activity |
| MIA PaCa-2 cells (human) [2] [3] | ~0.05 µM (50 nM) | Inhibition of proliferation after 48-hrs |
| AsPC-1 cells (human) [2] [3] | Sub-micromolar range | Inhibition of proliferation after 48-hrs |
| p110α (cell-free) [1] [2] [3] | 0.0058 µM (5.8 nM) | Enzyme inhibition |
| DNA-PK (cell-free) [1] [2] [3] | 0.002 µM (2 nM) | Enzyme inhibition |
| p110γ (cell-free) [1] [2] [3] | 0.076 µM (76 nM) | Enzyme inhibition |
| p110δ (cell-free) [1] [2] [3] | 0.51 µM (510 nM) | Enzyme inhibition |
This compound is a multi-kinase inhibitor, and its cellular effects are driven by the inhibition of several key targets. The following diagram illustrates its primary mechanisms of action that contribute to the observed IC₅₀ variability.
Beyond its core mechanisms, several experimental and biological factors significantly influence the observed IC₅₀:
Cellular Context and Genetics: The reliance of a cell line on specific pathways this compound inhibits is a major factor. For example, T-cell acute lymphoblastic leukemia (T-ALL) cells with activated PI3K-AKT pathways and dependence on the oncogenic transcription factor TAL1 show heightened sensitivity to this compound [4]. Cells reliant on alternative pathways (e.g., JAK-STAT) may be more resistant [4].
Tumor Microenvironment (TME): Stromal cells in the tumor microenvironment can secrete cytokines and provide survival signals that protect cancer cells, potentially leading to acquired venetoclax resistance which this compound can overcome [5]. Co-culture with stromal cells like HS-5 is used to model this TME-mediated resistance.
Drug Formulation and Solubility: this compound has poor aqueous solubility, which can limit its bioavailability and consistent delivery in experiments [6]. The development of nanosuspension formulations (this compound-NS) has been shown to enhance saturation solubility, dissolution rate, and consequently, cytotoxic effects in vitro and in vivo [6].
If you encounter high variability or unexpected IC₅₀ values in your experiments, consider the following:
| Potential Issue | Possible Causes | Recommended Actions |
|---|---|---|
| High IC₅₀ / Low Potency | Cell line is not dependent on this compound's primary targets; Poor drug solubility limiting bioavailability; Protective tumor microenvironment. | Characterize your cell line's key oncogenic drivers (e.g., PI3K mutations, TAL1 expression). Consider using a nanosuspension formulation to improve delivery [6]. Use co-culture assays to model TME effects [5]. |
| Inconsistent Results Between Replicates | Inconsistent drug solubilization or dosing; Variations in cell culture conditions (e.g., passage number, confluence). | Prepare fresh, stock solutions in high-quality DMSO and use consistent dosing protocols. Standardize cell culture practices and ensure consistent passage of exponentially growing cells. |
| Results Not Aligning with Literature | Differences in assay type, duration, or readout; Genetic drift in cell lines over time. | Carefully match your experimental protocol (e.g., assay duration of 48-72 hours is standard). Use the same cell line sources and authenticate them regularly. |
To ensure your results are comparable, here are summaries of key methodologies used in the cited studies:
Cell Viability (Proliferation) Assay [3]:
Western Blot Analysis for Target Engagement [1] [3]:
Modeling Tumor Microenvironment-Mediated Resistance [5]:
Q1: Why is targeting the PI3K/AKT/mTOR pathway a viable strategy to inhibit MCL-1? The PI3K/AKT/mTOR pathway is a key regulator of MCL-1. Activation of this pathway can promote MCL-1 expression transcriptionally via the CREB transcription factor downstream of AKT, and post-translationally by enhancing MCL-1 protein synthesis through mTORC1 and stabilizing the protein by inhibiting GSK3-induced degradation [1] [2]. Therefore, inhibiting upstream components like PI3K (e.g., with PIK-75) can lead to a downregulation of this critical pro-survival protein.
Q2: I observed initial apoptosis after treatment, but the cells develop resistance. What are the primary resistance mechanisms?
A dominant resistance mechanism to PI3K or AKT inhibitors is the reactivation of the PI3K-AKT-mTOR signaling pathway or mTORC1 signaling itself. For instance, genomic screens have shown that loss of negative regulators of mTORC1, such as TSC1 or TSC2, can confer resistance to AKT inhibitors by reactivating downstream survival signaling independently of the upstream inhibition [3]. Additionally, cancer cells can become co-dependent on other anti-apoptotic BCL-2 family proteins like BCL-XL, necessitating combination therapies [4] [2].
Q3: My treatment is inducing high levels of autophagy. Is this protective or detrimental to cell death?
The role of autophagy in this context can be complex and is often considered a "double-edged sword." Research in AML cells shows that inhibition of the PI3K/AKT/mTOR pathway significantly enhances autophagy, as measured by the upregulation of genes like Beclin-1, LC3-II, ATG5, and ATG7 [5]. Initially, autophagy may serve as a pro-survival mechanism, mitigating therapeutic stress. However, excessive or prolonged autophagy can also contribute to cell death. Determining the net effect in your specific model requires empirical testing using autophagy inhibitors or inducers in combination with your treatment.
Q4: What are the best experimental strategies to validate the specific role of MCL-1 in my PI3K inhibition model?
MCL1 and compare the apoptotic response with PI3K inhibitor treatment. The synergy between genetic MCL1 knockdown and PI3K/AKT inhibition strongly indicates a central role for MCL-1 [1].MCL1 copy number gains, providing a functional validation [4] [1].This protocol is based on studies that identified the combination of AKT and MCL-1 inhibition as highly synergistic [3] [4].
This protocol helps dissect the cell death mechanisms, incorporating findings on apoptosis and autophagy [3] [5].
Beclin-1, LC3-II, ATG5, ATG7) via RT-qPCR. For protein-level analysis, detect the conversion of LC3-I to LC3-II by western blot [5].| Assay Type | Key Readouts | Potential Pitfalls & Troubleshooting |
|---|---|---|
| Cell Viability & Synergy | IC50 values, Combination Index (CI), Bliss synergy score, Combo Emax (max viability reduction) | Pitfall: High single-agent activity can mask synergy. Solution: Use a full concentration matrix (e.g., 7x7) and analyze data with HSA and Bliss models [6]. |
| Apoptosis Assay | Caspase-3/7 activity, % Annexin V+/PI- (early apoptosis) & Annexin V+/PI+ (late apoptosis), Cleaved PARP levels | Pitfall: Non-specific cytotoxicity. Solution: Use multiple complementary assays (e.g., caspase activity + Annexin V) to confirm apoptotic death [3]. |
| Gene/Protein Expression | MCL-1 protein (western blot), MCL-1 mRNA (qPCR), Autophagy markers (LC3-II/I ratio, Beclin-1) | Pitfall: Short half-life of MCL-1 protein. Solution: Use proteasome inhibitors (e.g., MG132) in lysis buffer to stabilize proteins before western blot analysis [2]. |
The following diagram synthesizes the core signaling pathway you are investigating, illustrating how this compound intervention connects to MCL-1 regulation and cellular outcomes like apoptosis and autophagy.
The pathway illustrates that this compound, by inhibiting PI3K, suppresses the downstream AKT/mTORC1 axis. This leads to reduced MCL-1 levels through decreased synthesis and stability. The subsequent loss of MCL-1's anti-apoptotic function, coupled with the release of autophagy inhibition, promotes cell death. The tumor suppressor PTEN acts as a natural antagonist to this pathway [7] [8]. A key resistance mechanism identified in genomic screens is the loss of TSC1/2, which reactivates mTORC1 signaling even in the presence of AKT inhibition [3].
MCL1 copy number status, PTEN loss, and PIK3CA/AKT mutations. These genomic features are strong predictors of sensitivity to PI3K pathway inhibition and MCL-1 targeting [3] [4] [1].
PIK-75 is a potent, isoform-selective inhibitor of the Class I PI3K catalytic subunit p110α [1]. It functions by blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K-AKT signaling cascade [2] [3] [4]. This inhibition prevents the membrane recruitment and subsequent activation of AKT, a central node in the pathway that controls cell survival, proliferation, and metabolism [5] [4].
The following diagram illustrates the signaling pathway and the specific point at which this compound acts.
The efficacy of this compound has been quantitatively demonstrated in various cellular models. The table below summarizes key functional outcomes and molecular markers from experimental data.
| Assay Type | Observed Effect | Reported Magnitude/IC50 Context | Experimental Model |
|---|---|---|---|
| p-AKT Reduction | Decreased phosphorylation of AKT (Ser473) | Dose-dependent reduction [1] | Feline Esophageal Epithelial Cells |
| Cell Viability | Reduced metabolic activity/cell survival | ~56% reduction at 50 μM (WST-1 assay) [1] | Feline Esophageal Epithelial Cells |
| Inflammatory Cytokines | Reduced IL-1β & IL-8 expression | Dose-dependent reduction (Western Blot) [1] | Feline Esophageal Epithelial Cells |
| Inflammatory Cytokines | Reduced IL-6 secretion | Dose-dependent reduction (ELISA) [1] | Feline Esophageal Epithelial Cells |
| Comparative Efficacy | More effective than mTOR inhibition | Reduced proliferation by 44-55% (10-50 μM) [6] | Proteus Syndrome Patient Fibroblasts |
Here are detailed methodologies for key experiments used to evaluate this compound efficiency, based on the literature.
This protocol is crucial for confirming direct target engagement and pathway blockade [1].
This protocol quantifies the secretion of pro-inflammatory cytokines downstream of PI3K-AKT signaling [1].
Issue: Lack of Efficacy or Insufficient Pathway Blockade
Issue: High Cytotoxicity Masking Specific Effects
Issue: Inconsistent Western Blot Results for p-AKT
A Certificate of Analysis for this compound Hydrochloride provides the following stability advice for solutions [1]:
| Condition | Recommended Storage Duration |
|---|---|
| -80°C | 6 months |
| -20°C | 1 month |
The certificate recommends that once prepared, stock solutions should be stored in aliquots in tightly sealed vials to enhance stability and used within one month. It also advises avoiding repeated freeze-thaw cycles [1].
Here are solutions to common problems researchers may encounter:
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Rapid Loss of Potency | Solution degradation at higher temperatures; repeated freeze-thaw cycles. | Adhere strictly to storage temperature and duration limits; aliquot stock solutions [1]. |
| Poor Aqueous Solubility | Inherent physicochemical properties of this compound [2]. | Use recommended solvents like DMSO for stock solutions [1] [3]. For in vivo studies, consider advanced formulations like nanosuspensions [2]. |
| Handling Difficulties | Need for low-temperature storage and limited solution shelf-life. | Plan experiments and prepare aliquots accordingly; label vials with preparation and expiration dates. |
To overcome challenges with poor aqueous solubility and potential off-target toxicity, research into advanced drug delivery systems is ongoing:
Below is a workflow summarizing the key steps for properly handling this compound solutions in your experiments:
To effectively troubleshoot experiments with PIK3CA inhibitors like PIK-75, it's crucial to understand the pathway you are targeting. The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway and the logic behind a common combination strategy with CDK inhibitors.
The PI3K/AKT/mTOR axis is a critical signal transduction system that regulates essential cellular processes like survival, growth, and metabolism [1]. This compound is a potent, second-generation inhibitor that specifically targets the p110α catalytic subunit of PI3K (encoded by the PIK3CA gene) [2].
Combining this compound with a pan-CDK inhibitor like dinaciclib is a rational strategy because both pathways are frequently dysregulated in cancer. This approach simultaneously targets two key hallmarks of cancer: uncontrolled growth signals (via PI3K) and loss of cell cycle control (via CDKs) [2]. This dual targeting can lead to synergistic cell death, as evidenced in studies on metastatic cutaneous squamous cell carcinoma (mcSCC) [2].
Here is a detailed methodology for evaluating the synergy between this compound and a partner drug like dinaciclib, based on established in vitro models.
1. Cell Line Selection and Culture
2. Single-Agent Dose-Response Curves
3. Combination Treatment Matrix
4. Synergy Calculation
5. Validation in 3D Spheroid Models
The table below summarizes quantitative data from a key study investigating this compound and dinaciclib in mcSCC, which can serve as a benchmark for your experiments.
| Cell Line | This compound IC50 | Dinaciclib IC50 | Synergy in 2D | Synergy in 3D | Key Observations |
|---|---|---|---|---|---|
| UW-CSCC1 | Potent cytotoxicity [2] | Potent cytotoxicity [2] | Largely additive effect [2] | Synergistic [2] | 3D model revealed synergy not seen in 2D; combination increased cell cycle arrest & apoptosis. |
| UW-CSCC2 | Potent cytotoxicity [2] | Potent cytotoxicity [2] | Synergistic [2] | Not synergistic [2] | 2D model showed clear synergy; combination reduced cell motility. |
| HaCaT (Control) | Unaffected [2] | Unaffected [2] | Not reported | Not reported | Confirmed tumor-selective cytotoxicity of the agents. |
Q1: My combination treatment shows high cytotoxicity in a non-malignant control cell line. What could be wrong?
Q2: I cannot replicate the published synergy in my 2D culture models. How should I proceed?
Q3: What are the primary mechanisms of cell death induced by the this compound and dinaciclib combination?
Q4: Are there computational tools to help predict synergistic drug combinations?
The following table summarizes key findings from recent studies on how PIK-75 can be used to address treatment resistance.
| Cancer Type | Resistance Overcome | Proposed Mechanism of Action | Experimental Models | Citations |
|---|---|---|---|---|
| Mantle Cell Lymphoma (MCL) | Venetoclax (primary, acquired, and microenvironment-associated) | Dual inhibition of PI3K and CDK9; reduces MCL-1 and BCL-xL expression, blocks AKT phosphorylation. [1] | Cell lines (Mino, Rec-1), primary patient samples (n=21), xenograft models. [1] | |
| Bladder Cancer (BCa) | Gemcitabine | Identified as a potential binder to the hub resistance gene RAC3 via molecular docking; shows cytotoxic effects in resistant models. [2] | Cell lines (T24), patient-derived organoids, animal models. [2] | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | - (Targets oncogenic machineries) | Inhibits enhancer activity driven by the TAL1 oncogene and simultaneously blocks PI3K-AKT pathway activity. [3] | Cell lines (Jurkat, etc.), patient-derived xenograft (PDX) samples. [3] | |
| Multidrug Resistance (MDR) | P-glycoprotein (Pgp)-mediated MDR | Directly inhibits Pgp efflux pump activity, increasing intracellular accumulation of substrates. [4] | Cell-based high-throughput screen (KB-V1, A2780-Pac-Res lines). [4] |
The diagram below outlines a generalized experimental workflow, synthesized from the methodologies in the search results, for evaluating this compound's efficacy in overcoming drug resistance. [1] [2] [4]
Key steps and methodologies include:
What is the primary mechanism by which this compound overcomes venetoclax resistance in MCL? this compound, a dual PI3K and CDK9 inhibitor, overcomes resistance primarily by downregulating the pro-survival protein MCL-1 and inhibiting AKT phosphorylation. This counteracts the upregulated MCL-1 and BCL-xL that are characteristic of venetoclax-resistant cells. [1]
Can this compound bypass multidrug resistance (MDR) mediated by P-glycoprotein (Pgp)? Yes. Evidence suggests this compound can inhibit the activity of the Pgp efflux pump. Molecular docking predicts strong binding to Pgp, and biochemical assays confirm this inhibition, which helps it remain effective in Pgp-overexpressing resistant cell lines. [4]
Are there formulation challenges associated with this compound? Yes. This compound has poor aqueous solubility, which limits its administration in animal studies. Research has explored nanosuspension formulations to enhance its delivery efficiency and cytotoxicity for targeted anti-cancer therapy. [5]
In which cancer types has this compound shown synergistic or additive effects? Beyond MCL, this compound has shown potent activity in models of T-ALL by concurrently inhibiting the oncogenic transcription factor TAL1 and the PI3K-AKT pathway. [3] It has also been identified as a potential therapeutic in gemcitabine-resistant bladder cancer. [2]
The following tables summarize key quantitative data for this compound from the search results.
Table 1: Target Selectivity and Potency of this compound [1]
| Target | IC50 Value |
|---|---|
| PI3K p110α (primary target) | 5.8 nM |
| DNA-PK (off-target) | 2 nM |
| PI3K p110γ | 76 nM |
| PI3K p110δ | 0.51 μM |
| PI3K p110β | 1.3 μM |
Table 2: Performance of this compound Nanosuspension Formulations [2] [3]
| Parameter | Non-targeted Nanosuspension (this compound-NS) | Folate-targeted Nanosuspension (this compound-NS-FA) |
|---|---|---|
| Average Particle Size | 182 ± 45 nm | 161 ± 40 nm |
| Saturation Solubility | 11-fold increase over unformulated this compound | 11-fold increase over unformulated this compound |
| In vitro IC50 (SKOV-3 cells) | Information missing | 0.4-fold decrease vs. non-targeted formulation |
| In vivo Tumor Accumulation | 5-10 fold increase vs. This compound suspension | 5-10 fold increase vs. This compound suspension; 1.90-fold higher than non-targeted nanosuspension |
Based on the search results, this compound is a selective inhibitor of the p110α isoform of PI3K [1]. Its anticancer effect is linked to blocking the PI3K-AKT signaling pathway and reducing the expression of the pro-survival protein MCL-1 [4].
The diagram below illustrates this mechanism and a generalized experimental workflow for using this compound in cancer models, based on the cited literature [4] [2] [3].
Here are solutions to common challenges based on the search results.
Q1: What is the biggest challenge in working with this compound, and how can it be overcome? A: The primary challenge is its poor aqueous solubility, which limits bioavailability and efficacy [2] [3]. The recommended solution is to use a nanosuspension formulation. Preparation involves high-pressure homogenization of the drug substance with stabilizers like Poloxamer 188 and soybean lecithin, which can significantly enhance saturation solubility and cytotoxic effects [3].
Q2: How can I improve the targeted delivery of this compound to tumor cells? A: Research indicates that creating a folate receptor-targeted nanosuspension (this compound-NS-FA) is an effective strategy. This approach exploits the overexpression of folate receptors on many cancer cells (e.g., ovarian, breast, lung). Studies show this targeted formulation leads to significantly higher drug uptake and cytotoxicity in vitro, and greater tumor accumulation in vivo compared to the non-targeted form [2] [3].
Q3: My model shows resistance to venetoclax. Could this compound be effective? A: Yes. Evidence suggests that this compound can overcome acquired and primary resistance to the BCL-2 inhibitor venetoclax, particularly in hematological cancers like Mantle Cell Lymphoma. The mechanism involves simultaneously blocking PI3K-AKT survival signaling and downregulating the related pro-survival protein MCL-1 [4].
Q4: Does this compound have effects beyond direct cancer cell killing? A: Yes. This compound has demonstrated anti-inflammatory properties. In models of esophageal inflammation, it reduced the production of key pro-inflammatory cytokines (IL-1β, IL-6, and IL-8). This suggests its utility in research involving inflammatory components in the tumor microenvironment [5].
While a direct this compound/organoid protocol is unavailable, successful organoid culture is the foundation for any drug treatment study.
To proceed, I suggest you:
The table below summarizes the solubility of PIK-75 HCl in various solvents, which is critical for preparing stock and working solutions [1] [2] [3].
| Solvent | Solubility | Notes and Preparation Instructions |
|---|
| DMSO | 98 mg/mL (200.51 mM) [1] 11 mg/mL (22.51 mM) [4] | Recommended for primary stock. Use fresh, moisture-absorbing DMSO can reduce solubility [1] [2]. | | Ethanol | 9 mg/mL (18.41 mM) [1] | An alternative for stock solutions. | | Water | Insoluble [1] [2] [4] | Not suitable for direct dissolution. | | In Vivo Formulations | Various (see below) | Requires specific suspending agents for animal studies. |
Preparing Stock Solutions
This compound HCl is a potent and selective inhibitor, primarily targeting the p110α isoform of PI3K and DNA-dependent protein kinase (DNA-PK) [1] [2] [4].
| Target | IC₅₀ (Cell-free assay) | Description |
|---|---|---|
| DNA-PK | 2 nM [1] [2] [4] | Potent inhibitor of DNA-dependent protein kinase. |
| p110α (PI3K) | 5.8 nM [1] [2] [3] | Highly selective over other PI3K isoforms. |
| p110γ (PI3K) | 76 nM [1] [2] [3] | ~13-fold less potent than for p110α. |
| p110δ (PI3K) | 0.51 μM [1] [2] [4] | ~88-fold less potent than for p110α. |
| p110β (PI3K) | 1.3 μM [3] [4] | >200-fold less potent than for p110α. |
Mechanism of Action: this compound HCl binds to purified p110α as a non-competitive inhibitor with respect to ATP and a competitive inhibitor with respect to the substrate phosphatidylinositol [1]. Recent research highlights its ability to overcome drug resistance in cancers like mantle cell lymphoma by simultaneously blocking the PI3K-AKT signaling pathway and reducing the levels of the pro-survival protein Mcl-1 [6] [7].
Here is a simplified workflow for a typical kinase inhibition assay using this compound:
Example Cell-Based Assay (MTT Cytotoxicity)
The table below synthesizes the core characteristics of these three common PI3K inhibitors based on current scientific literature.
| Inhibitor | Primary Target(s) | Selectivity | Reported Potency (IC₅₀ or comparable) | Key Characteristics & Off-Target Effects |
|---|---|---|---|---|
| PIK-75 | PI3K p110α, CDK1/2, CDK7/9 [1] [2] [3] | Moderate p110α selectivity [3] | p110α: ~44 nM [3] | • Induces apoptosis, not just cytostatic arrest [1]. • Downregulates Mcl-1 via CDK7/9 inhibition [2]. • Competitive with lipid substrate (novel mechanism) [3]. |
| Wortmannin | Pan-PI3K, mTOR (PI3K-related kinase) [4] | Non-selective [4] | Low nM range (irreversible binding) [4] | • Irreversible, covalent binder [4]. • Lacks stability in solution and in vivo [1]. • Broad target profile and overall toxicity [1]. |
| LY294002 | Pan-PI3K, CK2, Pim-1, mTOR, DNA-PK [5] [4] | Non-selective (broad kinase inhibitor) [4] | Low µM range [4] [6] | • Widely used as a foundational PI3K tool compound [6]. • Induces apoptosis via caspase-9 pathway [6]. • "Achilles heel" is its broad specificity and off-target effects [4]. |
To help you contextualize the data in the table, here is a summary of the key experimental findings that highlight the distinct profiles of these inhibitors.
The Unique Apoptotic Profile of this compound: A foundational study demonstrated that while most PI3K inhibitors (like PI-103 and LY294002) primarily cause cell cycle arrest, this compound is unique in its ability to induce prominent apoptosis in glioma cell lines [1]. The research used flow cytometry for cell cycle and apoptosis analysis (Annexin V/PI staining) and Western blotting to confirm pathway inhibition (reduction in p-Akt). The study identified that this effect was due to a synthetic-lethal interaction between the inhibition of PI3K and the concurrent inhibition of cyclin-dependent kinases (CDKs) [1].
Mechanism of this compound in Acute Myeloid Leukemia (AML): Another critical study showed that this compound's proapoptotic activity in AML is driven by a dual mechanism [2]. The experimental protocol involved screening for compounds that downregulate the pro-survival protein Mcl-1. Researchers found that this compound transiently inhibits CDK7/9, leading to transcriptional suppression of MCL-1, while its action on p110α disrupts the association of another pro-survival protein, Bcl-xL, with Bak. This simultaneous disruption of two survival pathways leads to rapid apoptosis [2].
The Broad Specificity of LY294002: A chemical proteomics study used an immobilized analogue of LY294002 to "fish out" its direct protein targets from cell extracts [4]. Proteins were separated via gel electrophoresis and identified with mass spectrometry. This method confirmed that LY294002 binds not only to class I PI3Ks but also to unrelated proteins like valosin-containing protein (VCP) and bromodomain-containing protein 4 (Brd4), explaining many of its PI3K-independent effects [4].
Based on the evidence, your choice of inhibitor should align closely with your research goals:
The following diagram synthesizes the primary mechanisms and key differences in the apoptotic effects of these inhibitors, based on the data from the search results.
The following table compiles key quantitative data on the inhibition constants of this compound for its primary targets, primarily derived from cell-free assays [1].
| Target | Reported IC₅₀ (nM) | Experimental Context | Source / Reference |
|---|---|---|---|
| DNA-PK | 2 nM | Cell-free assay | [1] |
| PI3K p110α | 5.8 nM | Cell-free assay | [1] |
| PI3K p110γ | 76 nM | Cell-free assay | [1] |
| PI3K p110δ | 510 nM | Cell-free assay | [1] |
| PI3K p110β | 1,300 nM (1.3 µM) | Cell-free assay | [1] |
The table below places this compound in context with other documented DNA-PK inhibitors, highlighting its position as a potent but non-selective early-generation tool compound [2] [3].
| Inhibitor Name | Reported IC₅₀ for DNA-PK | Key Characteristics | Clinical Stage (as of 2024) |
|---|---|---|---|
| This compound | 2 nM [1] | Potent but also inhibits PI3K p110α (5.8 nM) [1]. | Preclinical tool compound [4]. |
| NU7441 | 14 nM [2] | Improved selectivity over PI3K and mTOR compared to earlier inhibitors [2]. | Early preclinical research. |
| M3814 (Nedisertib) | 46 nM [2] | Potent and selective; sensitizes cells to radiation therapy [2]. | Multiple Phase I trials completed or ongoing [2]. |
| AZD7648 | N/A (IC₅₀ of 92 nM for IR-induced DNA-PKcs autophosphorylation in cells) [2] | Shown synergistic effects with drugs like doxorubicin [2]. | Phase I/II trials being organized [2]. |
| CC-115 | 13 nM [2] | Dual inhibitor of DNA-PKcs and mTOR [2]. | Phase I/II trials in progress [2]. |
| Wortmannin | 120 nM [2] | Naturally occurring, irreversible; more potent against PI3K (IC₅₀ 4.2 nM) [2]. | Non-selective tool compound. |
Researchers typically use the following methodologies to validate this compound's activity and its functional consequences in cells.
These experiments confirm that this compound's inhibition translates to a functional effect in living cells.
To help visualize how this compound interacts with key cellular pathways and how its effects are typically validated, refer to the following diagrams.
The synergy between PIK-75 and Gemcitabine has been studied in specific cancer types, with research pointing to a key molecular mechanism for this effect.
The table below summarizes the core experimental findings from the key studies.
| Cancer Type | Proposed Primary Mechanism of Synergy | Experimental Validation Model | Key Outcome Measures | Citation |
|---|
| Pancreatic Cancer | this compound reduces NRF2 protein levels and activity, overcoming gemcitabine resistance. It also dampens gemcitabine-induced expression of the drug efflux pump MRP5 [1]. | In vitro (MIA PaCa-2, AsPC-1 cell lines); In vivo (mouse xenograft model) [1]. | • Reduced cell viability (MTT assay) • Synergy quantified by Combination Index (CI) • Augmented tumor growth reduction in vivo [1]. | | Bladder Cancer (BCa) | this compound identified as a potential therapeutic agent targeting RAC3, a hub gene significantly associated with gemcitabine resistance and immune infiltration [2]. | In vitro (BCa cell lines); Ex vivo (patient-derived BCa organoids); In vivo (mouse model) [2]. | • Inhibited cell proliferation (CCK8, colony formation) • Reduced migration (wound healing) • Increased apoptosis (flow cytometry) • Reduced viability of BCa organoids (3D assay) [2]. |
For your experimental comparison, here are the detailed methodologies from the key studies.
Cell Viability and Synergy Quantification (Pancreatic Cancer Study)
Mechanism Investigation (Pancreatic Cancer Study)
In Vivo Validation (Pancreatic Cancer Study)
The following diagrams, created with Graphviz, illustrate the proposed molecular mechanism and the experimental validation workflow for the this compound and Gemcitabine combination.
Diagram 1: Proposed Molecular Mechanism of this compound and Gemcitabine Synergy. This compound promotes the degradation of the NRF2 protein, a master regulator of cellular defense. This削弱 (weakens) the cell's ability to activate protective genes like the drug efflux pump MRP5. Gemcitabine, while causing DNA damage, can inadvertently induce MRP5 and other protective proteins. By combining this compound with Gemcitabine, the cancer cell's defensive capacity is compromised, leading to enhanced cell death [1].
Diagram 2: Experimental Workflow for Validating Drug Synergy. This flowchart outlines a standard preclinical validation workflow. The process begins with a hypothesis and proceeds through in vitro tests to confirm synergy and investigate mechanism, followed by in vivo animal studies to validate the findings in a living organism [1].
The interaction between PIK-75 and RAC3 was identified through a multi-step research process focused on bladder cancer. The table below outlines the key experimental protocols and findings.
| Experimental Stage | Methodology | Key Findings / Purpose |
|---|---|---|
| Target Identification | Six machine learning algorithms were applied to a 13-gene prognostic signature to identify the most critical gene, RAC3, as a hub gene [1] [2]. | To screen and determine the most significant gene related to gemcitabine resistance in bladder cancer for further investigation. |
| Ligand Discovery | Molecular docking was used to screen for small molecule drugs that could potentially bind to RAC3 [1] [2]. | To computationally predict and identify This compound as a candidate compound that binds to the RAC3 protein. |
| Functional Validation | A series of cell-based and biochemical assays were conducted, including: • CCK8 & Colony formation assays: To assess cell proliferation. • Wound healing assay: To measure cell migration. • Flow cytometry analysis of apoptosis: To quantify cell death. • 3D cell viability assay on organoids: To evaluate drug efficacy in a more physiologically relevant model [1] [2]. | Experiments on cell lines, organoids, and animal models validated that this compound exerts biological effects (inhibiting proliferation, migration, etc.) in bladder cancer, confirming the functional relevance of the predicted interaction. |
It is important to note that while the functional effects of this compound were confirmed, the available study did not report a classical, quantitative binding affinity measured by techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for this specific pair [1] [2].
The following diagram illustrates the overall workflow from the initial analysis to the functional confirmation of the this compound and RAC3 interaction.
PIK-75 is a small molecule inhibitor known to simultaneously target two key oncogenic machineries: the PI3K-AKT signaling pathway and transcriptional activity driven by the oncogene TAL1 [1] [2]. This dual action is particularly effective in specific cancer subtypes.
The following diagram illustrates how this compound targets these dual oncogenic machineries in T-cell Acute Lymphoblastic Leukemia (T-ALL):
The selectivity of this compound is linked to the genetic makeup of cancer cells. Research indicates that T-ALL cells exhibiting both TAL1 overexpression and activation of the PI3K-AKT pathway are highly sensitive to this compound. In contrast, T-ALL cells with activation of other pathways, like JAK-STAT, show resistance [2].
While a full NCI-60 profile is unavailable, experimental data from a focused T-ALL study provides insight into this compound's potency.
The experimental methodology for determining this data involved [2]:
The table below summarizes the experimental findings for this compound's activity in specific T-ALL cell lines:
| Cell Line / Model | TAL1 Status | PI3K-AKT Status | This compound IC₅₀ / Response | Experimental Context |
|---|---|---|---|---|
| Jurkat T-ALL cells | Positive | Activated | Very sensitive; growth inhibition & apoptosis [2] | In vitro cell line study |
| HPB-ALL | Information Missing | Information Missing | Sensitive [2] | In vitro cell line study |
| SUP-T1 | Information Missing | Information Missing | Sensitive [2] | In vitro cell line study |
| T-ALL PDX Models | Positive | Activated | Sensitive [2] | Patient-derived xenograft in mice |
For context, here is the activity data of other PI3K and signaling inhibitors screened in the full NCI-60 panel, as reported by the NCI [3]:
| Compound | Primary Target | Mean GI₅₀ (µM) across NCI-60 |
|---|---|---|
| Bortezomib | Proteasome | 0.00051 |
| Temsirolimus | mTOR | 0.038 |
| Everolimus | mTOR | 0.095 |
| Sorafenib | Multi-kinase | 1.9 |
| Sunitinib | Multi-kinase | 2.2 |
| Dasatinib | BCR-ABL, SRC | 0.33 |
| Erlotinib | EGFR | 5.5 |
Note: The NCI-60 data represents mean GI₅₀ (the concentration for 50% growth inhibition) across all 60 cell lines. Direct comparison with this compound data from a different study should be done with caution [3].
The table below summarizes the core mechanisms of PIK-75 and how it compares to other types of inhibitors in the PI3K/AKT pathway.
| Inhibitor Name | Primary Target(s) | Mechanism of AKT Phosphorylation Inhibition | Key Characteristics |
|---|---|---|---|
| This compound | PI3K p110α, CDK9 [1] [2] | Directly inhibits PI3K p110α, reducing PIP3 production and subsequent membrane recruitment & phosphorylation of AKT (at Thr308 and Ser473) [1]. | Dual-target inhibitor; highly potent against p110α; overcomes venetoclax resistance in hematologic cancers [2]. |
| Pan-PI3K Inhibitors (e.g., Buparlisib) | All class I PI3K isoforms (p110α, β, γ, δ) [3] | Broadly inhibits PI3K activity, leading to a general decrease in AKT phosphorylation [3]. | Broader target profile; associated with higher toxicity due to lack of isoform selectivity [3]. | | Isoform-Selective PI3K Inhibitors (e.g., Idelalisib - p110δ) | Specific PI3K isoforms (e.g., p110δ) [3] | Inhibits a specific PI3K isoform, which can be sufficient to block AKT signaling in cells dependent on that isoform [3]. | Improved toxicity profile; clinically approved for hematologic malignancies (e.g., CLL) [3]. | | Allosteric AKT Inhibitors (e.g., Miransertib) | AKT (allosteric site) [4] | Binds to the PH domain of AKT, preventing its membrane localization and activation, without targeting upstream PI3K [4]. | Inhibits all AKT isoforms; effective in cancers with AKT1 mutations [4]. | | ATP-competitive AKT Inhibitors (e.g., Ipatasertib) | AKT (ATP-binding site) [4] | Directly binds to the kinase domain of AKT, competing with ATP and blocking its catalytic activity [4]. | Pan-AKT inhibitor; can have off-target effects (e.g., PRKG1 inhibition) [4]. |
The efficacy of this compound is demonstrated through quantitative data from various experimental models.
A 2014 study demonstrated the anti-inflammatory effect of this compound by inhibiting the PI3K/AKT pathway [1].
A 2022 study highlighted this compound's potency in overcoming venetoclax resistance [2].
To visualize the experimental workflow for evaluating this compound and its action on the PI3K/AKT pathway, the following diagrams are provided.
The diagram below illustrates how this compound inhibits the PI3K/AKT signaling pathway.
| Cancer Type | Cell Line/Model | Experimental Finding | Citation |
|---|---|---|---|
| Pancreatic Cancer | MIA PaCa-2 and AsPC-1 | This compound reduced colony formation in a dose-dependent manner. [1] | [1] |
| Bladder Cancer | Cell lines and patient-derived organoids | Identified via molecular docking; experiments validated its biological effects, including reduced cell proliferation and colony formation. [2] [3] | [2] [3] |
| Gastric Adenocarcinoma | UWG02CTC (CTC line) | This compound exhibited high potency with an IC50 of 37.0 ± 11.1 nM in 2D culture. [4] | [4] |
The data in the table is derived from standardized colony formation assays. Here is a deeper look at the methodologies and contexts:
This compound's ability to inhibit colony formation is closely linked to its mechanism of action as a targeted molecular inhibitor.
The diagram above shows that this compound is a multi-target agent. Its primary mechanisms, supported by the search results, include:
A 2024 study identified and validated PIK-75 as a potential therapeutic agent for bladder cancer, using a methodology that included organoid models [1]. The table below summarizes the key experimental findings.
| Aspect | Experimental Findings |
|---|---|
| Identification | Small molecule drug this compound was identified via molecular docking as binding to the hub gene RAC3, which is associated with gemcitabine resistance [1]. |
| Organoid Validation | A 3D cell viability assay was used to evaluate the ATP viability of bladder cancer organoids before and after treatment with this compound [1]. |
| Conclusion | Experiments on cell lines, organoids, and animal models validated the biological effects of this compound in bladder cancer, indicating its potential as a therapy in the context of gemcitabine-resistant and immune-related pathways [1]. |
The broader literature confirms that patient-derived tumor organoids (PDTOs) are a valuable model for drug screening as they retain the genetic and phenotypic characteristics of the original tumor [2]. The general workflow for drug investigation using organoids is summarized below.
For the specific study on this compound, the core experimental protocols involved:
The identified study demonstrates a clear application of organoids in validating this compound's efficacy. However, the lack of extensive comparative data in the search results suggests that such a direct, multi-inhibitor comparison using organoids may not yet be widely published or accessible.
To proceed with your comparative guide, you might consider: